4-Chloro-5-iodopyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-5-iodopyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClIN2/c5-4-3(6)1-7-2-8-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWOQXBVRYUITN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70459485 | |
| Record name | 4-Chloro-5-iodopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70459485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63558-65-6 | |
| Record name | 4-Chloro-5-iodopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70459485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-5-iodopyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Technical Guide: 4-Chloro-5-iodopyrimidine Chemistry
This guide outlines the chemical behavior, reactivity profiles, and functionalization strategies for 4-Chloro-5-iodopyrimidine , a high-value heterocyclic scaffold in medicinal chemistry.
Executive Summary
This compound is a bifunctional electrophile serving as a linchpin in the synthesis of polysubstituted pyrimidines. Its utility stems from the electronic differentiation between the C4-Chlorine and C5-Iodine sites. This orthogonality allows for sequential functionalization: the electron-deficient C4 position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr), while the C5-iodide motif serves as a premier handle for Palladium-catalyzed cross-coupling and halogen-metal exchange. This guide provides the technical roadmap for exploiting these orthogonal reactivities to construct complex drug candidates (e.g., kinase inhibitors).
Molecular Architecture & Reactivity Profile
The pyrimidine ring is electron-deficient (π-deficient), mimicking the reactivity of nitrobenzene. However, the presence of halogens at C4 and C5 creates a specific "reactivity dipole" that researchers must navigate.
Electronic Differentiation
-
C4 Position (Chlorine): Located
to the ring nitrogens. The C=N bond polarization makes this carbon highly electrophilic. The C4-Cl bond is activated for SNAr but is slower to undergo oxidative addition with Pd(0) compared to C5-I. -
C5 Position (Iodine): Located
to the ring nitrogens (the "aromatic" position). It is less electrophilic towards nucleophiles but possesses a weaker C-X bond (C-I vs. C-Cl), making it the preferred site for metal insertion (oxidative addition or lithiation).
Decision Logic for Functionalization
-
Pathway A (SNAr): Nucleophiles (Amines, Alkoxides, Thiols) exclusively attack C4 first.
-
Pathway B (Pd-Coupling): Palladium(0) catalysts insert into the C5-I bond first due to lower bond dissociation energy (BDE), preserving the C4-Cl handle.
-
Pathway C (Lithiation): Halogen-metal exchange with n-BuLi occurs selectively at C5-I .
Reactive Workflows & Signaling Pathways
The following diagram illustrates the orthogonal reactivity logic, allowing the chemist to choose the order of operations based on the desired target structure.
Caption: Divergent synthesis map showing site-selective functionalization of this compound.
Experimental Protocols
Protocol A: Regioselective SNAr at C4
Objective: Synthesis of 4-amino-5-iodopyrimidine derivatives. This reaction displaces the C4-chloride while leaving the C5-iodide intact for future cross-coupling.
Materials:
-
This compound (1.0 equiv)[1]
-
Primary Amine (e.g., Aniline or Benzylamine) (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Solvent: Isopropanol (IPA) or 1,4-Dioxane (Anhydrous)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 4.16 mmol) in Isopropanol (10 mL).
-
Addition: Add DIPEA (1.45 mL, 8.32 mmol) followed by the amine (4.58 mmol) dropwise at room temperature.
-
Reaction: Heat the mixture to 80°C (oil bath). Monitor by TLC or LCMS. Conversion is typically complete within 4–6 hours.
-
Workup: Cool to room temperature.
-
If product precipitates: Filter the solid, wash with cold water and cold pentane.
-
If soluble: Concentrate in vacuo, redissolve in EtOAc, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Recrystallization from EtOH/Water or flash chromatography (Hexane/EtOAc).
Mechanistic Insight: The reaction is driven by the formation of a Meisenheimer complex at C4. The C5-I atom, although bulky, provides an inductive electron-withdrawing effect that actually accelerates nucleophilic attack at C4 compared to a non-halogenated analog.
Protocol B: Regioselective Suzuki-Miyaura Coupling at C5
Objective: Synthesis of 4-chloro-5-arylpyrimidine. This reaction installs a carbon framework at C5 while preserving the C4-chloride.
Materials:
-
This compound (1.0 equiv)[1]
-
Arylboronic acid (1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)
-
Base: Na₂CO₃ (2.0 M aqueous solution, 2.5 equiv)
-
Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1)
Step-by-Step Methodology:
-
Degassing: Charge the reaction vessel with solvent and sparge with Argon/Nitrogen for 15 minutes. (Strict deoxygenation is critical to prevent homocoupling of the boronic acid).
-
Assembly: Add this compound (500 mg, 2.08 mmol), Arylboronic acid (2.29 mmol), and catalyst (Pd(PPh₃)₄, 120 mg).
-
Activation: Add the aqueous Na₂CO₃ solution.
-
Reaction: Heat to 75–80°C under an inert atmosphere for 4–12 hours.
-
Note: Avoid temperatures >100°C to prevent incidental hydrolysis or coupling at the C4-Cl position.
-
-
Workup: Dilute with water, extract with EtOAc.
-
Purification: Silica gel chromatography. The product (4-chloro-5-aryl) is often less polar than the starting material.
Physical Properties & Stability Data
Understanding the physicochemical baseline is essential for process safety and storage.
| Property | Data Value | Notes |
| Molecular Formula | C₄H₂ClIN₂ | |
| Molecular Weight | 240.43 g/mol | |
| Appearance | Pale yellow to tan solid | Darkens upon light exposure |
| Melting Point | 102–106 °C | Varies slightly by purity; typically a crystalline solid |
| Boiling Point | ~275 °C (at 760 mmHg) | Decomposition may occur near BP |
| Density | 2.2 ± 0.1 g/cm³ | High density due to Iodine content |
| Solubility | DMSO, DMF, THF, EtOAc | Poorly soluble in water; sparingly soluble in hexanes |
| Storage | 2–8°C, Protect from Light | Hygroscopic .[2][3][4][5] Store under inert gas (Argon) |
Safety Advisory:
-
Lachrymator: Like many halopyrimidines, this compound can be irritating to eyes and mucous membranes.[6] Handle in a fume hood.
-
Light Sensitivity: The C-I bond is photosensitive. Long-term exposure to light releases iodine (purple discoloration) and degrades the compound.
References
-
PubChem Compound Summary. this compound (CID 11230204). National Center for Biotechnology Information. Link
-
Thermo Fisher Scientific. Safety Data Sheet: 2,4,6-Trichloropyrimidine and related halo-pyrimidines. (Safety data extrapolation for halopyrimidine handling). Link
-
World Intellectual Property Organization. Patent WO2021226269A1: Heteroaromatic macrocyclic ether chemotherapeutic agents. (Describes lithiation and substitution protocols). Link
-
Chemical Reviews. Aryl-Aryl Bond Formation by Transition-Metal-Catalyzed Direct Arylation. (Mechanistic grounding for C5-Pd insertion preference). Link
-
BenchChem. Synthesis of 4-Amino-2-chloro-5-iodopyrimidine. (Protocol reference for amino-halogenated pyrimidines). Link
Author Note: This guide synthesizes standard organometallic principles with specific substrate reactivity. Always perform a small-scale test reaction (10–50 mg) when applying these protocols to new substrates.
Sources
- 1. US20130225552A1 - Heterobicyclic compounds - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. WO2021226269A1 - Heteroaromatic macrocyclic ether chemotherapeutic agents - Google Patents [patents.google.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to the Synthesis of 4-Chloro-5-iodopyrimidine: A Core Heterocycle for Drug Discovery
Introduction: The Strategic Importance of 4-Chloro-5-iodopyrimidine in Medicinal Chemistry
In the landscape of modern drug discovery and development, the pyrimidine scaffold stands as a cornerstone of heterocyclic chemistry. Its prevalence in biologically active molecules, from antiviral agents to kinase inhibitors, underscores its significance. The strategic functionalization of the pyrimidine ring offers a powerful tool for modulating the physicochemical and pharmacological properties of lead compounds. Among the vast array of substituted pyrimidines, this compound emerges as a particularly valuable and versatile building block.
The trifunctional nature of this molecule, featuring a reactive chlorine atom at the 4-position, an iodine atom at the 5-position, and the inherent reactivity of the pyrimidine ring itself, provides medicinal chemists with a powerful platform for molecular elaboration. The chloro and iodo substituents serve as versatile handles for a variety of cross-coupling reactions, enabling the introduction of diverse chemical moieties and the construction of extensive compound libraries for high-throughput screening. This guide provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and practical guidance for researchers and scientists in the field.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling, storage, and effective use in synthetic protocols.
| Property | Value |
| Molecular Formula | C₄H₂ClIN₂ |
| Molecular Weight | 240.43 g/mol |
| Appearance | Solid |
| CAS Number | 63558-65-6 |
| Storage | Store in a freezer, protected from light.[1] |
Safety Profile: this compound and its precursors are hazardous materials and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) for each chemical used.
Synthetic Strategies: Pathways to a Key Intermediate
Two principal synthetic strategies are commonly employed for the preparation of this compound. The choice of route often depends on the availability of starting materials, desired scale of synthesis, and the specific requirements of the research program.
-
Direct Iodination of 4-Chloropyrimidine: This is arguably the most direct and atom-economical approach, involving the electrophilic iodination of commercially available 4-chloropyrimidine.
-
Chlorination of 5-Iodouracil: This route begins with the more readily available 5-iodouracil and involves the conversion of the hydroxyl groups to chlorine atoms. This method typically yields the di-chlorinated intermediate, 2,4-dichloro-5-iodopyrimidine, which would then require a selective de-chlorination step.
This guide will provide a detailed protocol for the direct iodination of 4-chloropyrimidine, as it represents a more straightforward and potentially higher-yielding pathway. The chlorination of 5-iodouracil will also be discussed as a viable alternative.
Detailed Experimental Protocol: Direct Iodination of 4-Chloropyrimidine
This protocol is based on established procedures for the iodination of substituted pyrimidines, particularly the analogous iodination of 4-amino-2-chloropyrimidine.[1]
Reaction Scheme:
Caption: Synthetic workflow for the direct iodination of 4-chloropyrimidine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 10 mmol scale) | Molar Equivalents |
| 4-Chloropyrimidine | 114.53 | 1.15 g | 1.0 |
| N-Iodosuccinimide (NIS) | 224.99 | 2.47 g - 3.37 g | 1.1 - 1.5 |
| Anhydrous Dimethylformamide (DMF) | 73.09 | 20 mL | - |
| Ethyl Acetate (EtOAc) | 88.11 | As needed for extraction | - |
| Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) | 158.11 | As needed for quenching | - |
| Brine (saturated aqueous NaCl) | - | As needed for washing | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed for drying | - |
| Silica Gel | - | For column chromatography | - |
Step-by-Step Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloropyrimidine (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Reagent Addition: To the stirred solution, add N-iodosuccinimide (NIS) (1.1 to 1.5 eq) portion-wise at room temperature. The addition should be done carefully to control any potential exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.[1]
-
Work-up - Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium thiosulfate to quench any excess iodine.
-
Work-up - Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Work-up - Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable gradient of hexane and ethyl acetate, to afford pure this compound.
Mechanistic Insights: Electrophilic Aromatic Substitution
The direct iodination of 4-chloropyrimidine proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The pyrimidine ring, although electron-deficient due to the presence of two nitrogen atoms, can still undergo electrophilic attack, particularly at the electron-rich C-5 position.
Caption: Simplified mechanism of electrophilic iodination of 4-chloropyrimidine.
N-Iodosuccinimide serves as the source of the electrophilic iodine species (I⁺). The reaction is often facilitated by the polarity of the solvent, such as DMF. In some cases, for less reactive substrates, an acid catalyst like trifluoroacetic acid can be used to activate the NIS and enhance the electrophilicity of the iodine.[2]
Alternative Synthetic Route: Chlorination of 5-Iodouracil
Reaction Scheme:
Caption: Synthetic pathway from 5-iodouracil to this compound.
The chlorination of hydroxypyrimidines is a well-established transformation, typically employing phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅) to drive the reaction to completion.[3] This reaction converts the keto-enol tautomers of the uracil ring into the corresponding chloroaromatic derivative.
However, this route presents a significant challenge: the selective removal of the chlorine atom at the 2-position of the resulting 2,4-dichloro-5-iodopyrimidine. The two chlorine atoms exhibit different reactivities, which, in principle, allows for regioselective substitution. Catalytic hydrogenation is a common method for dechlorination, but achieving selectivity in this case can be difficult and may require careful optimization of catalysts and reaction conditions.[4]
Conclusion: A Versatile Building Block for Innovation
The synthesis of this compound provides a gateway to a vast chemical space for the development of novel therapeutic agents and chemical probes. The direct iodination of 4-chloropyrimidine offers a robust and efficient method for its preparation. As with any chemical synthesis, careful optimization of reaction conditions and rigorous purification are essential to obtain a high-quality product. This guide provides a solid foundation for researchers to confidently synthesize and utilize this key heterocyclic intermediate in their drug discovery endeavors.
References
- Google Patents. CN113912550A - Method for preparing 2,4,5-trichloropyrimidine.
-
ResearchGate. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Available from: [Link]
- Google Patents. CN102827085A - Preparation method for 2,4,5-trichloropyrimidine compound.
-
Organic Syntheses. via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of. Available from: [Link]
-
National Center for Biotechnology Information. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Available from: [Link]
-
ResearchGate. Synthesis and Antimicrobial Evaluation of 5-Iodopyrimidine Analogs. Available from: [Link]
-
ResearchGate. N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. Available from: [Link]
-
Semantic Scholar. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Available from: [Link]
- Google Patents. CN104761505A - Preparation method for chloropyrimidine compound.
-
PubMed. Synthesis of tricyclic 4-chloro-pyrimido[4,5-b][1][5]benzodiazepines. Available from: [Link]
-
National Center for Biotechnology Information. 2,4-Dichloro-5-iodopyrimidine. Available from: [Link]
-
Organic Chemistry Portal. Iodination - Common Conditions. Available from: [Link]
-
MDPI. Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Available from: [Link]
-
Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. Available from: [Link]
-
Royal Society of Chemistry. Catalytic hydrogenative dechlorination reaction for efficient synthesis of a key intermediate of SDHI fungicides under continuous-flow conditions. Available from: [Link]
-
Taylor & Francis Online. Dechlorination – Knowledge and References. Available from: [Link]
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- 4. Catalytic hydrogenative dechlorination reaction for efficient synthesis of a key intermediate of SDHI fungicides under continuous-flow conditions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Spectroscopic Profile of 4-Chloro-5-iodopyrimidine: A Technical Guide for Researchers
Abstract
Introduction: The Significance of 4-Chloro-5-iodopyrimidine in Synthesis
Halogenated pyrimidines are a cornerstone of modern synthetic and medicinal chemistry. The strategic placement of halogen atoms on the pyrimidine ring imparts unique reactivity and physicochemical properties, making them invaluable precursors for the synthesis of complex molecular architectures. This compound, with its distinct chloro and iodo substituents, offers orthogonal reactivity, enabling selective functionalization at different positions of the pyrimidine core. This dual halogenation pattern is particularly advantageous for sequential cross-coupling reactions, allowing for the controlled introduction of diverse functionalities and the rapid construction of chemical libraries for drug screening.
A thorough understanding of the spectroscopic signature of this compound is paramount for its effective utilization. Spectroscopic data serves as a critical tool for identity confirmation of starting materials, assessment of purity, and monitoring the progress of chemical transformations. This guide provides a detailed examination of the expected NMR, IR, and MS data for this compound.
Molecular Structure and Key Physicochemical Properties
The foundational step in interpreting spectroscopic data is a clear understanding of the molecule's structure.
Diagram: Molecular Structure of this compound
Caption: 2D structure of this compound.
| Property | Value | Source |
| Molecular Formula | C₄H₂ClIN₂ | [1] |
| Molecular Weight | 240.43 g/mol | [1] |
| CAS Number | 63558-65-6 | [1] |
| Appearance | Expected to be a solid |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following predictions are based on the structure of this compound and typical chemical shift values for similar heterocyclic systems.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to be simple, exhibiting two distinct signals in the aromatic region, corresponding to the two protons on the pyrimidine ring.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.7 - 9.0 | Singlet (s) | 1H | H-2 | The proton at position 2 is flanked by two electronegative nitrogen atoms, leading to a significant downfield shift. |
| ~ 8.9 - 9.2 | Singlet (s) | 1H | H-6 | The proton at position 6 is adjacent to a nitrogen atom and a carbon bearing a chlorine atom, also resulting in a downfield shift. |
Diagram: ¹H NMR Assignment Workflow
Caption: A plausible EI-MS fragmentation pathway for this compound.
Experimental Protocol for MS Data Acquisition (Theoretical)
-
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source and a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).
-
Sample Introduction: The sample can be introduced via a direct insertion probe for solids or via a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
EI Parameters:
-
Ionization energy: 70 eV.
-
Source temperature: 200-250 °C.
-
-
Mass Analyzer Parameters:
-
Mass range: m/z 40-500.
-
Resolution: >10,000 for high-resolution mass spectrometry (HRMS) to confirm elemental composition.
-
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. While experimental spectra are not widely available, the theoretical data and interpretation presented herein offer a valuable resource for scientists working with this important synthetic building block. The predicted spectra are based on fundamental principles of spectroscopy and analysis of structurally related compounds. Researchers are encouraged to acquire experimental data on their own samples for definitive characterization and to contribute to the public body of scientific knowledge. The provided theoretical protocols offer a solid starting point for such experimental work.
References
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Chemsrc. this compound. (accessed January 2026). [Link]
-
PubChem. this compound. National Center for Biotechnology Information. (accessed January 2026). [Link]
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Sources
An In-depth Technical Guide to the Key Structural Features of 4-Chloro-5-iodopyrimidine for Synthesis
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex molecular architectures. Among the vast arsenal of heterocyclic scaffolds, 4-chloro-5-iodopyrimidine stands out as a versatile and highly valuable intermediate. Its unique arrangement of two distinct halogen atoms on an electron-deficient pyrimidine core provides a platform for orthogonal and site-selective functionalization, enabling the rapid construction of diverse chemical libraries. This guide delves into the core structural features of this compound, elucidating the principles behind its reactivity and providing practical insights into its application in modern synthetic chemistry.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use in synthesis.
Table 1: Physicochemical Properties of this compound [1][2]
| Property | Value |
| CAS Number | 63558-65-6 |
| Molecular Formula | C₄H₂ClIN₂ |
| Molecular Weight | 240.43 g/mol |
| Appearance | Solid |
| Boiling Point | 275.0 ± 20.0 °C at 760 mmHg |
| Density | 2.2 ± 0.1 g/cm³ |
| Flash Point | 120.1 ± 21.8 °C |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is anticipated to show two signals in the aromatic region, corresponding to the protons at the C-2 and C-6 positions of the pyrimidine ring.
-
¹³C NMR: The carbon NMR spectrum will display four distinct signals for the four carbon atoms of the pyrimidine ring. The carbons attached to the halogens (C-4 and C-5) and the nitrogens (C-2 and C-6) will exhibit characteristic chemical shifts.
Synthesis of this compound
The most common synthetic route to this compound involves the chlorination of a 5-iodouracil precursor. This transformation is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).
Experimental Protocol: Synthesis of this compound from 5-Iodouracil
This protocol is adapted from established procedures for the chlorination of uracil derivatives.[3]
Materials:
-
5-Iodouracil
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as a catalyst)
-
Ice
-
Water
-
Dichloromethane (or other suitable organic solvent for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-iodouracil (1.0 eq) in an excess of phosphorus oxychloride (5-10 eq).
-
Optionally, add a catalytic amount of N,N-dimethylaniline (0.1-0.2 eq).
-
Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully cool the reaction mixture to room temperature.
-
Slowly and cautiously quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic reaction.
-
Once the quench is complete, neutralize the acidic solution with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography if necessary.
The Dichotomy of Reactivity: Understanding Site-Selectivity
The synthetic utility of this compound hinges on the differential reactivity of the C-Cl and C-I bonds. This allows for selective functionalization at either the C-4 or C-5 position, a concept known as orthogonality in synthesis.
Nucleophilic Aromatic Substitution (SₙAr): The Primacy of the C-4 Position
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes it susceptible to nucleophilic aromatic substitution (SₙAr). In the case of this compound, the C-4 position is significantly more activated towards nucleophilic attack than the C-5 position. This is due to the ability of the nitrogen atoms to stabilize the negative charge of the Meisenheimer intermediate formed during the reaction.
Caption: Workflow for Nucleophilic Aromatic Substitution on this compound.
This inherent reactivity allows for the selective displacement of the chlorine atom by a wide range of nucleophiles, including amines, alkoxides, and thiolates, while leaving the iodine atom intact for subsequent transformations.
Experimental Protocol: Nucleophilic Aromatic Substitution with a Primary Amine
This is a general procedure that can be adapted for various primary and secondary amines.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine) (1.1-1.5 eq)
-
A suitable solvent (e.g., ethanol, isopropanol, or DMF)
-
A non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) (optional, 1.5-2.0 eq)
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask.
-
Add the primary amine (1.1-1.5 eq) and the optional base (DIPEA).
-
Heat the reaction mixture to a temperature between 60-100 °C, depending on the reactivity of the amine and the solvent used.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired 4-amino-5-iodopyrimidine derivative.
Palladium-Catalyzed Cross-Coupling Reactions: Activating the C-I and C-Cl Bonds
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-X bond in these reactions generally follows the order C-I > C-Br > C-Cl, which is the reverse of the leaving group ability in SₙAr reactions. This differential reactivity allows for the selective functionalization of the C-I bond in the presence of the C-Cl bond.
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide. Due to the higher reactivity of the C-I bond, Suzuki coupling can be performed selectively at the C-5 position of this compound.
Caption: Key Cross-Coupling Reactions of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling [4][5]
This general protocol can be adapted for various aryl and heteroaryl boronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq)
-
Solvent system (e.g., dioxane/water, toluene/water, or DMF/water)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (2-5 mol%), and the base (2-3 eq).
-
Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to 80-110 °C and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the 4-chloro-5-arylpyrimidine.
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki coupling, this reaction can be performed selectively at the C-5 position of this compound.
Experimental Protocol: Sonogashira Coupling [6][7]
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene) (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
A base (e.g., triethylamine or diisopropylamine)
-
A solvent (e.g., THF or DMF)
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve this compound (1.0 eq), the palladium catalyst, and CuI in the chosen solvent.
-
Add the terminal alkyne (1.1-1.5 eq) followed by the amine base.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.
-
Upon completion, filter the reaction mixture to remove any solids and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the desired 4-chloro-5-alkynylpyrimidine.
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. While this reaction can occur at both the C-4 and C-5 positions, the greater reactivity of the C-Cl bond in SₙAr-type reactions often leads to amination at the C-4 position under milder conditions. However, with appropriate ligand and catalyst selection, amination at the C-5 position can also be achieved.
Experimental Protocol: Buchwald-Hartwig Amination at C-4 [8][9]
Materials:
-
This compound
-
Amine (primary or secondary) (1.1-1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%)
-
A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 eq)
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium precatalyst and the phosphine ligand in the anhydrous solvent and stir for a few minutes to allow for complex formation.
-
Add this compound (1.0 eq), the amine (1.1-1.5 eq), and the base (1.5-2.5 eq).
-
Seal the reaction vessel and heat to 80-120 °C until the reaction is complete.
-
Cool the reaction mixture, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography to yield the 4-amino-5-iodopyrimidine derivative.
Orthogonal Synthetic Strategies
The distinct reactivity profiles of the C-4 and C-5 positions of this compound allow for the development of elegant and efficient orthogonal synthetic strategies. A typical approach involves an initial nucleophilic substitution at the C-4 position, followed by a palladium-catalyzed cross-coupling reaction at the C-5 position. This two-step sequence enables the introduction of two different substituents with high regioselectivity.
Caption: A representative orthogonal synthetic strategy using this compound.
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide array of substituted pyrimidines. Its key structural features—an electron-deficient aromatic core and two differentially reactive halogen atoms—provide a robust platform for selective and orthogonal functionalization. By understanding the principles of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, researchers can harness the full synthetic potential of this valuable intermediate to accelerate the discovery and development of novel chemical entities.
References
- Langer, P., & Hussain, M. (2010). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. Synlett, 2010(12), 1873-1876.
- Doležal, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1953.
- Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
- Google Patents. (2012). Preparation method for 2,4,5-trichloropyrimidine compound (CN102827085A).
- ChemRxiv. (2022). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Dounay, A. B., & Tuttle, J. B. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(12), 4339-4343.
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Chemsrc. (2025). This compound. Retrieved from [Link]
- Guillon, J., et al. (2007).
- Jørgensen, M., et al. (2023).
- Chemistry LibreTexts. (2023).
- Sci-Hub. (2019). Synthesis of non-symmetrical alkynylpyridines by chemoselective Sonogashira cross-coupling reactions.
- Dalal Institute. (n.d.).
- Chemistry LibreTexts. (2022).
- Google Patents. (2000). Chloropyrimidine process (EP1042303A1).
- Dalton Transactions. (2011). Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles.
- ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?.
- YouTube. (2019).
- PubMed. (2022).
-
AccelaChemBio. (n.d.). This compound. Retrieved from [Link]
- ACD/Labs. (n.d.).
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The Strategic Utility of 4-Chloro-5-iodopyrimidine in Modern Synthesis: An In-depth Technical Guide
For researchers, scientists, and drug development professionals, the pyrimidine scaffold remains a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. Among the diverse array of pyrimidine-based building blocks, 4-chloro-5-iodopyrimidine stands out as a particularly versatile and powerful tool for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its synthesis, unique reactivity, and strategic applications in drug discovery and materials science, offering field-proven insights for its effective utilization.
The strategic placement of two distinct halogen atoms on the pyrimidine ring—a chloro group at the 4-position and an iodo group at the 5-position—endows this compound with a differential reactivity profile that is highly sought after in multistep synthetic campaigns. This "orthogonality" allows for selective functionalization at either position, enabling the efficient and controlled elaboration of the pyrimidine core.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is crucial for its handling, storage, and application in synthesis.
| Property | Value |
| Molecular Formula | C₄H₂ClIN₂ |
| Molecular Weight | 240.43 g/mol |
| Appearance | Solid |
| CAS Number | 63558-65-6 |
Synthesis of a Key Building Block
While various methods exist for the synthesis of substituted pyrimidines, a common and effective route to this compound often starts from readily available precursors like uracil or its derivatives. A representative synthetic approach involves a two-step process: chlorination followed by iodination.
A plausible synthetic pathway can be envisioned starting from 5-iodouracil. The conversion of the hydroxyl groups of 5-iodouracil to chloro groups can be achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), a common method for the preparation of chloropyrimidines from their hydroxy counterparts.[1]
Alternatively, direct iodination of a pre-existing 4-chloropyrimidine can be employed. This electrophilic aromatic substitution is typically carried out using an iodinating agent like N-iodosuccinimide (NIS).[2]
Illustrative Synthetic Workflow: Chlorination of a Hydroxypyrimidine
The following diagram illustrates the general concept of converting a hydroxypyrimidine to a chloropyrimidine, a key transformation in the synthesis of the title compound.
Caption: General workflow for the chlorination of a hydroxypyrimidine.
The Power of Differential Reactivity: A Chemist's Toolkit
The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond is weaker than the carbon-chlorine bond, making the 5-position more susceptible to palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the C5 position while leaving the C4-chloro group available for subsequent transformations, such as nucleophilic aromatic substitution (SNAr).
This regioselectivity is a cornerstone of its application, enabling a modular and convergent approach to the synthesis of complex molecules.
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and a halide.[3][4] In the case of this compound, the reaction with a boronic acid will preferentially occur at the more reactive C5-iodo position.[5]
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the desired boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq.) in a suitable solvent (e.g., 1,4-dioxane/water, toluene/water).
-
Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the catalyst.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography.
Caption: Regioselective Suzuki-Miyaura coupling at the C5 position.
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[6][7] Similar to the Suzuki coupling, this reaction proceeds selectively at the C5-iodo position of this compound.
General Experimental Protocol for Sonogashira Coupling:
-
Reaction Setup: To a solution of this compound (1.0 eq.) and the terminal alkyne (1.1-1.5 eq.) in a suitable solvent (e.g., THF, DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine, diisopropylethylamine, 2-3 eq.).
-
Degassing: Purge the reaction mixture with an inert gas.
-
Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed.
-
Work-up and Purification: Quench the reaction with aqueous ammonium chloride, extract with an organic solvent, and purify the product by column chromatography.
Caption: Regioselective Sonogashira coupling at the C5 position.
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an amine with a halide.[8][9] This reaction also exhibits a preference for the C5-iodo position of this compound.
General Experimental Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%), and a strong base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.5 eq.) in an anhydrous, deoxygenated solvent (e.g., toluene, dioxane).
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor for completion.
-
Work-up and Purification: After cooling, quench the reaction, extract the product, and purify by column chromatography.
Nucleophilic Aromatic Substitution (SNAr): Functionalizing the C4 Position
The chloro group at the 4-position of the pyrimidine ring is activated towards nucleophilic aromatic substitution due to the electron-withdrawing nature of the pyrimidine nitrogens. This allows for the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, after the C5 position has been functionalized.
General Experimental Protocol for SNAr:
-
Reaction Setup: Dissolve the 5-substituted-4-chloropyrimidine (1.0 eq.) in a suitable solvent (e.g., ethanol, DMF, DMSO).
-
Nucleophile Addition: Add the desired nucleophile (1.1-2.0 eq.) and, if necessary, a base (e.g., K₂CO₃, Et₃N) to facilitate the reaction.
-
Reaction: Heat the reaction mixture until the starting material is consumed.
-
Work-up and Purification: Cool the reaction, and either precipitate the product by adding water or perform an extractive work-up. The crude product is then purified by recrystallization or column chromatography.
Applications in Drug Discovery: A Gateway to Bioactive Molecules
The unique reactivity of this compound makes it a valuable building block in the synthesis of numerous biologically active compounds, particularly in the realm of kinase inhibitors.[10][11][12]
Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine scaffold is a common feature in many kinase inhibitors, and this compound provides an efficient entry point for the synthesis of diverse libraries of potential drug candidates.
For instance, in the development of Anaplastic Lymphoma Kinase (ALK) inhibitors, the pyrimidine core can be sequentially functionalized using the strategies outlined above to generate potent and selective drug molecules.[10][11] The synthesis of Imatinib analogues, a well-known tyrosine kinase inhibitor, can also utilize pyrimidine building blocks derived from similar strategies.[13][14][15]
Caption: A general synthetic strategy for kinase inhibitors.
Conclusion
This compound is a powerful and versatile heterocyclic building block that offers a wealth of opportunities for the synthesis of complex and biologically active molecules. Its differential reactivity allows for a programmed and efficient functionalization of the pyrimidine core, making it an invaluable tool for medicinal chemists and drug development professionals. A thorough understanding of its synthesis and reactivity, as outlined in this guide, will enable researchers to fully exploit its potential in the quest for novel therapeutics and advanced materials.
References
- CN102827085A - Preparation method for 2,4,5-trichloropyrimidine compound - Google Patents.
-
Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. - SciSpace. Available at: [Link].
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman. Available at: [Link].
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link].
-
Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - MDPI. Available at: [Link].
-
Synthesis, characterization, and antitumor activity of 5-iodouracil complexes - PubMed. Available at: [Link].
-
Synthesis of tricyclic 4-chloro-pyrimido[4,5-b][2][3]benzodiazepines - PubMed. Available at: [Link].
-
The synthesis and evaluation of novel ALK inhibitors containing the sulfoxide structure - NIH. Available at: [Link].
-
Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). Available at: [Link].
-
Synthesis and Biopharmaceutical Evaluation of Imatinib Analogues Featuring Unusual Structural Motifs - PubMed. Available at: [Link].
-
Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link].
- US8609842B2 - Method for synthesizing Imatinib - Google Patents.
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link].
-
Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (2022-08-23) Available at: [Link].
-
Synthesis and Biopharmaceutical Evaluation of Imatinib Analogues Featuring Unusual Structural Motifs - ResearchGate. Available at: [Link].
-
4-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 17893713 - PubChem. Available at: [Link].
-
Recent Updates on Structural Aspects of ALK Inhibitors as an Anticancer Agent - PubMed. Available at: [Link].
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available at: [Link].
-
Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - RSC Publishing. Available at: [Link].
-
What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ? | ResearchGate. Available at: [Link].
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link].
-
Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link].
-
Modular Continuous Flow Synthesis of Imatinib and Analogues - DSpace@MIT. Available at: [Link].
-
Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link].
-
The Synthesis Journey: Crafting Potent ALK-5 Inhibitors. (2026-01-26) Available at: [Link].
-
Featured Reviews in Organic Chemistry - MDPI. Available at: [Link].
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. Available at: [Link].
-
via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of - Organic Syntheses Procedure. Available at: [Link].
-
How do ALK-inhibitors work in ALK-positive lung cancer? - YouTube. (2018-06-05) Available at: [Link].
-
Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline (the yields were determined by 1 H NMR). Available at: [Link].
-
Synthesis and Biopharmaceutical Evaluation of Imatinib Analogues Featuring Unusual Structural Motifs - Stockton University. Available at: [Link].
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. Available at: [Link].
-
Design, synthesis, and anaplastic lymphoma kinase (ALK) inhibitory activity for a novel series of 2,4,8,22-tetraazatetracyclo[14.3.1.1³,⁷.1⁹,¹³]docosa-1(20),3(22),4,6,9(21),10,12,16,18-nonaene macrocycles - PubMed. Available at: [Link].
-
article_709224_5152877e3ba82... (2024-12-07) Available at: [Link].
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. (2018-09-11) Available at: [Link].
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Methodological & Application
Heck reaction conditions for 4-Chloro-5-iodopyrimidine
Application Note: Regioselective Heck Cross-Coupling of 4-Chloro-5-iodopyrimidine
Executive Summary
This guide details the optimized protocols for the regioselective Mizoroki-Heck reaction of This compound . This substrate is a critical "linchpin" scaffold in medicinal chemistry, particularly for kinase inhibitors (e.g., CDK, JAK pathways). The core challenge is achieving exclusive C–C bond formation at the C5-iodide position while preserving the C4-chloride for subsequent nucleophilic aromatic substitution (SNAr).
We present two validated workflows:
-
Protocol A (Classical): Phosphine-ligated palladium catalysis for broad substrate scope.
-
Protocol B (Jeffery Conditions): Ligand-free, phase-transfer catalysis for high-efficiency coupling of electron-deficient iodides.
Chemical Context & Mechanistic Logic
The Selectivity Hierarchy
The success of this reaction relies on the bond dissociation energy (BDE) differential between the C–I and C–Cl bonds.
-
C5–I (Reactive Site): The C–I bond is weaker (~65 kcal/mol) and undergoes rapid oxidative addition by Pd(0). The electron-deficient pyrimidine ring further accelerates this step compared to phenyl iodides.
-
C4–Cl (Latent Site): The C–Cl bond is stronger (~95 kcal/mol) and sterically adjacent to the pyrimidine nitrogens. Under controlled conditions (temp < 110°C), it remains inert to Pd-insertion, serving as a "masked" electrophile for downstream functionalization.
Mechanistic Pathway
The reaction follows the neutral catalytic cycle.[1] The critical decision point occurs at the oxidative addition step.[2]
Figure 1: Catalytic cycle highlighting the kinetic selectivity for C5-I oxidative addition.
Optimization Strategy
Catalyst & Ligand Selection
-
Catalyst: Pd(OAc)₂ is the precursor of choice.[3][4] It is air-stable and reduces in situ to Pd(0) via phosphine oxidation or olefin coordination.
-
Ligand (Protocol A): Triphenylphosphine (PPh₃) is standard. However, for sterically demanding alkenes, Tri-o-tolylphosphine (P(o-tol)₃) is superior as its bulk promotes the dissociation required for olefin coordination.
-
Ligand-Free (Protocol B): Pyrimidines are electron-deficient enough that "Jeffery conditions" (Pd salt + Tetraalkylammonium halide) often outperform phosphine systems. The ammonium salt stabilizes Pd-nanoclusters, preventing "palladium black" precipitation.
Base & Solvent
-
Base: Strong bases (e.g., NaOtBu) must be avoided to prevent SNAr displacement of the C4-chloride.
-
Recommended:Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃) .
-
-
Solvent: Polar aprotic solvents like DMF or DMAc are essential to solubilize the polar pyrimidine and stabilize the ionic Pd intermediates.
Detailed Protocols
Protocol A: Standard Phosphine Conditions
Best for: Styrenes, simple acrylates, and initial screening.
Reagents:
-
Substrate: 1.0 equiv
-
Alkene: 1.2 – 1.5 equiv
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: PPh₃ (10-15 mol%)
-
Base: Et₃N (2.0 equiv)
-
Solvent: DMF (0.2 M concentration)
Procedure:
-
Charge a reaction vial with this compound (1.0 equiv), Pd(OAc)₂ (0.05 equiv), and PPh₃ (0.10 equiv).
-
Evacuate and backfill with Nitrogen (x3).
-
Add degassed DMF via syringe.
-
Add Et₃N (2.0 equiv) and the alkene (1.2 equiv).
-
Heat to 80–90°C for 4–12 hours. Monitor by HPLC/LC-MS.
-
Checkpoint: Conversion should stop when starting material is consumed. Do not overheat (>100°C) to avoid C4-activation.
-
-
Workup: Dilute with EtOAc, wash with water (x3) to remove DMF. Dry organic layer over Na₂SO₄.
Protocol B: Jeffery Conditions (Ligand-Free)
Best for: Electron-deficient alkenes, avoiding phosphine contamination, and "green" process scaling.
Reagents:
-
Substrate: 1.0 equiv
-
Alkene: 1.2 equiv
-
Catalyst: Pd(OAc)₂ (2–5 mol%)
-
Additive: TBAB (Tetrabutylammonium bromide) (1.0 equiv)
-
Base: NaHCO₃ (2.5 equiv)
-
Solvent: DMF (0.2 M)
Procedure:
-
Combine substrate, Pd(OAc)₂, TBAB, and NaHCO₃ in a vial.
-
Purge with Nitrogen.
-
Add DMF and Alkene.
-
Heat to 80°C .
-
Note: The mixture may turn black (Pd nanoparticles); this is often the active species in Jeffery conditions and does not necessarily indicate decomposition.
-
-
Workup: Filter through a pad of Celite to remove Pd particles/salts before aqueous extraction.
Data & Performance Comparison
| Parameter | Protocol A (Phosphine) | Protocol B (Jeffery) |
| Active Species | Monomeric Pd-Ligand Complex | Pd-Nanoclusters stabilized by TBAB |
| Reaction Rate | Moderate | Fast (for iodides) |
| C4-Cl Stability | High (at <90°C) | Very High (milder base used) |
| Purification | Requires removal of PPh₃/O=PPh₃ | Simple filtration (No P-byproducts) |
| Cost | Higher (Ligand cost) | Lower |
| Recyclability | Low | Moderate (Pd on solid support possible) |
Troubleshooting & Optimization Logic
Figure 2: Decision tree for troubleshooting common reaction failures.
-
De-iodination (Protodehalogenation): If you observe the product where Iodine is replaced by Hydrogen, the system is reducing. Ensure the solvent is thoroughly degassed and consider using Pd₂(dba)₃ instead of Pd(OAc)₂ to remove the acetate source.
-
Regio-scrambling: If C4-coupling is observed, the temperature is too high. Strictly maintain T < 100°C.
References
-
Jeffery, T. (1984). "Palladium-catalyzed vinylation of organic halides under solid-liquid phase transfer conditions." Tetrahedron Letters, 26(22), 2667-2670. Link
-
Larock, R. C. (1999). "Palladium-catalyzed annulation."[5] Journal of Organometallic Chemistry, 576(1-2), 111-124. Link
-
Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. Link
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009-3066. Link
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. researchgate.net [researchgate.net]
- 3. Heck Coupling | NROChemistry [nrochemistry.com]
- 4. bilder.buecher.de [bilder.buecher.de]
- 5. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Chloro-5-iodopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Synthetic Potential of a Versatile Heterocyclic Building Block
4-Chloro-5-iodopyrimidine is a key heterocyclic intermediate of significant interest in medicinal chemistry and drug discovery. Its unique trifunctional nature, possessing a reactive chlorine atom, a versatile iodine atom, and an electron-deficient pyrimidine core, offers a rich platform for the synthesis of complex molecular architectures. The strategic and selective functionalization of this scaffold is paramount in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the principles and practices governing nucleophilic aromatic substitution (SNAr) on this compound, with a focus on regioselectivity and practical experimental protocols.
Mechanistic Insights and Regioselectivity: The Predominance of C4 Substitution
The pyrimidine ring, being an electron-deficient heterocycle, is inherently activated towards nucleophilic aromatic substitution. In the case of this compound, the key question for synthetic chemists is the regioselectivity of the substitution: will an incoming nucleophile displace the chlorine at the C4 position or the iodine at the C5 position?
Based on established principles of SNAr on heterocyclic systems, the substitution is predicted to occur selectively at the C4 position , displacing the chloride ion. This selectivity is governed by several factors:
-
Activation of the C4 Position: The C4 and C6 positions of the pyrimidine ring are electronically analogous to the ortho and para positions of a nitro-activated benzene ring, making them significantly more electrophilic and susceptible to nucleophilic attack. The nitrogen atoms of the pyrimidine ring act as strong electron-withdrawing groups, stabilizing the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack at C4.[1]
-
Influence of the C5-Iodo Group: The iodine atom at the C5 position, while being a halogen, is generally considered to be an electron-withdrawing group through its inductive effect. The presence of an electron-withdrawing substituent at the C5 position of a dihalopyrimidine is known to further activate the C4 position for nucleophilic substitution.[2]
-
Leaving Group Ability: While iodide is generally a better leaving group than chloride in SN2 reactions, in the context of SNAr, the rate-determining step is typically the formation of the Meisenheimer complex, not the departure of the leaving group.[3] However, even when considering leaving group ability, studies on analogous systems have shown that the reactivity of halopyrimidines in aminolysis follows the trend Br > I ≈ Cl, with only small differences in rates.[4] In a study on 6-alkoxy-4-chloro-5-nitropyrimidines, it was demonstrated both experimentally and computationally that the chlorine atom at C4 is a better leaving group than an alkoxy group at C6 when reacting with primary amines, underscoring the high reactivity of the C4 position.[5]
Therefore, the reaction of this compound with a range of nucleophiles is expected to proceed with high regioselectivity to yield 4-substituted-5-iodopyrimidines. This selective functionalization allows for the retention of the iodine atom, which can be subsequently utilized in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce further molecular diversity.
Figure 1: Generalized workflow for the nucleophilic aromatic substitution on this compound.
Experimental Protocols
The following protocols are provided as a general guide for the nucleophilic aromatic substitution on this compound. Optimization of reaction conditions (temperature, solvent, base, and reaction time) may be necessary for specific substrates and nucleophiles.
Protocol 1: Amination with Primary and Secondary Amines
This protocol describes a general procedure for the synthesis of 4-amino-5-iodopyrimidines.
Sources
- 1. EP1301489B1 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]
- 2. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-chloropyridine reacts with sodium methoxide about 230 million times fas.. [askfilo.com]
- 4. C–H radiocyanation of bioactive molecules via sequential iodination/copper-mediated cross-coupling - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
Application Note: Leveraging 4-Chloro-5-iodopyrimidine for Advanced Library Synthesis in Drug Discovery
Abstract
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] The strategic functionalization of this heterocycle is paramount in the generation of novel chemical entities for drug discovery. This application note provides a detailed guide for researchers on the use of 4-chloro-5-iodopyrimidine, a versatile and powerful building block for the synthesis of diverse compound libraries. We will explore the principle of its orthogonal reactivity and provide field-proven, step-by-step protocols for key palladium-catalyzed cross-coupling reactions, enabling controlled, sequential diversification of the pyrimidine core.
Introduction: The Power of a Differentiated Scaffold
In the quest for novel therapeutics, Diversity-Oriented Synthesis (DOS) and scaffold-hopping strategies are essential for exploring new chemical space.[4][5][6] These approaches rely on building blocks that allow for the systematic and predictable introduction of diverse chemical functionalities. This compound is an exemplary reagent in this context. Its value lies in the differential reactivity of its two halogen substituents.
The carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions.[7][8] This reactivity gap allows for highly site-selective functionalization at the C5-position (iodine) under milder conditions, while leaving the C4-position (chlorine) intact for a subsequent, distinct chemical transformation under more forcing conditions. This "one-two punch" capability enables the construction of complex, non-symmetrical pyrimidine derivatives from a single, readily available starting material, making it an invaluable tool for library synthesis.[9]
Physicochemical Properties & Handling
A clear understanding of the reagent's properties is crucial for its effective use and storage.
| Property | Value |
| Molecular Formula | C₄H₂ClIN₂ |
| Molecular Weight | 240.43 g/mol |
| Appearance | Off-white to yellow crystalline solid |
| CAS Number | 18437-58-6 |
| Solubility | Soluble in organic solvents (e.g., Dioxane, DMF, THF) |
| Storage | Store at 2-8°C, protected from light and moisture |
Safety Note: Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
The Principle of Site-Selective Sequential Cross-Coupling
The synthetic utility of this compound is rooted in the differing bond dissociation energies of the C-I and C-Cl bonds. The C-I bond is weaker, making it more susceptible to oxidative addition to a Pd(0) catalyst, which is the rate-determining step in many cross-coupling cycles.[7][10] This allows for a two-step diversification strategy as depicted below.
Caption: Sequential functionalization workflow for this compound.
Experimental Protocols & Methodologies
The following protocols are designed to be self-validating and provide a robust starting point for library development.
Protocol 1: Site-Selective Suzuki-Miyaura Coupling at the C5-Position
This protocol achieves C-C bond formation at the C5-iodo position, attaching an aryl or heteroaryl group while preserving the C4-chloro for subsequent reactions.[11]
Objective: To synthesize a 5-aryl-4-chloropyrimidine derivative.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
Solvent System: 1,4-Dioxane and Water (e.g., 4:1 v/v)
Experimental Procedure:
-
To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas.
-
Add the degassed solvent system (1,4-Dioxane and Water) via syringe.
-
Heat the reaction mixture to 80°C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-4-chloropyrimidine.
Causality & Insights:
-
Catalyst Choice: Pd(PPh₃)₄ is an effective catalyst for coupling with aryl iodides under relatively mild conditions. Its activity is generally insufficient to promote significant reaction at the C-Cl bond at 80°C, ensuring high selectivity.[12]
-
Base & Solvent: The aqueous base (K₂CO₃) is crucial for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.[13] The dioxane/water system is excellent for solubilizing both the organic substrates and the inorganic base.
Protocol 2: Site-Selective Sonogashira Coupling at the C5-Position
This protocol enables the introduction of an alkyne moiety, a valuable functional group for further click chemistry or as a structural element itself. The reaction is known for its mild conditions and high efficiency.[14][15]
Objective: To synthesize a 5-alkynyl-4-chloropyrimidine derivative.
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (1.2 - 1.5 eq)
-
Palladium Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (1-3 mol%)
-
Copper Co-catalyst: Copper(I) Iodide (CuI) (2-5 mol%)
-
Base/Solvent: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Co-solvent (optional): Anhydrous THF or DMF
Experimental Procedure:
-
To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous solvent (e.g., THF) followed by the amine base (e.g., Et₃N). The solution should be degassed by bubbling with inert gas for 15-20 minutes.
-
Add the terminal alkyne dropwise via syringe at room temperature.
-
Stir the reaction at room temperature for 6-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts) and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired 5-alkynyl-4-chloropyrimidine.
Causality & Insights:
-
Dual Catalysis: The Sonogashira reaction relies on a synergistic palladium and copper catalytic cycle. The copper catalyst forms a copper(I) acetylide intermediate, which then transmetalates to the palladium center.[14]
-
Amine Base: The amine base (e.g., Et₃N) serves a dual purpose: it acts as the base to deprotonate the terminal alkyne and also serves as a solvent. It must be basic enough to neutralize the HI byproduct generated during the reaction.[14]
Protocol 3: Buchwald-Hartwig Amination at the C4-Position
This protocol is performed on the product from Protocol 1 or 2, demonstrating the second stage of diversification by forming a C-N bond at the less reactive C4-chloro position. This reaction requires a more sophisticated catalyst system.[16][17]
Objective: To synthesize a 4-amino-5-substituted-pyrimidine derivative.
Materials:
-
5-Substituted-4-chloropyrimidine (from Protocol 1 or 2) (1.0 eq)
-
Primary or Secondary Amine (1.2 - 2.0 eq)
-
Palladium Pre-catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)
-
Ligand: A sterically hindered biaryl phosphine ligand, e.g., XPhos or SPhos (2-4 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.5 - 2.5 eq)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane
Experimental Procedure:
-
In a glovebox or under a strict inert atmosphere, add the 5-substituted-4-chloropyrimidine, the amine (if solid), the base, the palladium pre-catalyst, and the ligand to an oven-dried reaction vessel.
-
Add the anhydrous solvent. If the amine is a liquid, add it at this stage.
-
Seal the vessel and heat to 100-120°C for 12-24 hours.
-
Monitor the reaction by LC-MS. Note that C-Cl bond activation is significantly slower than C-I.
-
After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Causality & Insights:
-
Advanced Catalyst System: The C-Cl bond is stronger and less polarized than the C-I bond. Its activation requires a more electron-rich and sterically bulky catalyst system. The combination of Pd₂(dba)₃ and a biaryl phosphine ligand like XPhos generates a highly active monoligated Pd(0) species in situ, which is capable of cleaving the robust C-Cl bond.[16][18]
-
Strong, Non-Nucleophilic Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination, without competing as a nucleophile itself.[16]
Summary of Reaction Conditions
The choice of reaction conditions is critical for achieving site-selectivity. The table below summarizes the typical parameters for functionalizing each position.
| Parameter | C5-Iodo Position (Selective First Reaction) | C4-Chloro Position (Second Reaction) |
| Reaction Type | Suzuki, Sonogashira, Heck | Buchwald-Hartwig, Suzuki, Negishi |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂/CuI | Pd₂(dba)₃, Pd(OAc)₂ |
| Typical Ligand | PPh₃ (often part of catalyst) | XPhos, SPhos, RuPhos, dppf |
| Typical Base | K₂CO₃, Cs₂CO₃, Et₃N | NaOtBu, K₃PO₄, LHMDS |
| Temperature | Room Temperature to 80°C | 100°C to 120°C |
Library Synthesis Workflow
The power of this compound lies in its ability to serve as a launchpad for a matrix of diverse compounds by varying the coupling partners in a two-step sequence.
Caption: Workflow for generating a diverse library from a single scaffold.
Conclusion
This compound is a highly valuable and strategic building block for modern medicinal chemistry. Its well-defined orthogonal reactivity enables researchers to perform selective, sequential cross-coupling reactions with a high degree of control. By following the robust protocols outlined in this guide, drug discovery professionals can efficiently generate libraries of novel, diversely substituted pyrimidine derivatives, accelerating the identification of new lead compounds and ultimately contributing to the development of future medicines.
References
- Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines. Benchchem.
- An In-Depth Technical Guide to the Synthesis of 4-Amino-2-chloro-5-iodopyrimidine. Benchchem.
-
Sonogashira coupling. Wikipedia. Available from: [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. Available from: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]
-
Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. ResearchGate. Available from: [Link]
-
Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace. Available from: [Link]
-
Buchwald-Hartwig Amination Reaction. YouTube. Available from: [Link]
-
Role of Pyrimidine Derivatives in the Treatment of Cancer. Journal of Research in Applied and Basic Sciences. Available from: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. Available from: [Link]
-
Recent medicinal approaches of novel pyrimidine analogs: A review. PMC. Available from: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link]
-
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. Available from: [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Available from: [Link]
-
Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. Available from: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
-
Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. ResearchGate. Available from: [Link]
-
Synthesis of tricyclic 4-chloro-pyrimido[4,5-b][11][19]benzodiazepines. PubMed. Available from: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available from: [Link]
-
In Silico Molecular Docking, Scaffold Hopping, and PASS Prediction of Designed Pyrimidine-Based Analogues Their Synthesis and Biological Evaluation. Progress in Chemical and Biochemical Research. Available from: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available from: [Link]
-
Privileged substructure-based diversity-oriented synthesis pathway for diverse pyrimidine-embedded polyheterocycles. PubMed. Available from: [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen. Available from: [Link]
-
Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. ACS Publications. Available from: [Link]
-
Classification of Scaffold Hopping Approaches. PubMed Central. Available from: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Role of Pyrimidine Derivatives in the Treatment of Cancer | Journal for Research in Applied Sciences and Biotechnology [jrasb.com]
- 3. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pcbiochemres.com [pcbiochemres.com]
- 6. Classification of Scaffold Hopping Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 9. Synthesis of tricyclic 4-chloro-pyrimido[4,5-b][1,4]benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. research.rug.nl [research.rug.nl]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. rose-hulman.edu [rose-hulman.edu]
Application Note: Strategic Functionalization of 4-Chloro-5-iodopyrimidine
Abstract & Strategic Overview
4-Chloro-5-iodopyrimidine (CAS: 63558-65-6) is a "linchpin" scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., CDK, JAK) and agrochemicals.[1] Its utility stems from the orthogonal reactivity of its two halogen handles:
-
C4-Chlorine: Highly susceptible to Nucleophilic Aromatic Substitution (
) due to the electron-deficient pyrimidine core.[1] -
C5-Iodine: An excellent handle for Transition Metal-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Heck) due to the weak C–I bond (
vs. for C–Cl).[1]
This guide details the protocols for chemoselective functionalization, prioritizing the
Safety & Handling (SHE)
Hazard Classification: Irritant, Harmful.[1]
-
H315/H319: Causes skin and serious eye irritation.[1]
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The C–I bond is light-sensitive; amber vials are mandatory to prevent homolytic cleavage and iodine liberation.[1]
Decision Matrix: Reaction Pathways
The choice of reaction order dictates the chemical outcome. The following diagram illustrates the orthogonal pathways available for this scaffold.
Figure 1: Orthogonal functionalization pathways.[1][3] Path A is preferred for library generation as it installs the stable amine "hinge binder" first.
Module 1: C4-Selective Nucleophilic Substitution ( )
Objective: Install a nucleophile (amine) at C4 while preserving the C5-iodine for later steps.[1]
Mechanistic Insight
The pyrimidine ring is electron-deficient.[1] The nitrogen atoms at positions 1 and 3 withdraw electron density from C4 and C6. The iodine at C5, while bulky, exerts an inductive electron-withdrawing effect (-I effect), making the C4 position more electrophilic than in 4-chloropyrimidine.
-
Regioselectivity: Exclusive to C4. The C5-I bond is not a leaving group under standard
conditions.[1]
Protocol A: Reaction with Primary Amines
Scale: 1.0 mmol basis.
| Reagent | Equivalents | Amount | Role |
| This compound | 1.0 | 240 mg | Substrate |
| Primary Amine (R-NH₂) | 1.1 | Variable | Nucleophile |
| DIPEA (Hünig's Base) | 1.5 | 260 µL | Acid Scavenger |
| Isopropanol (IPA) | N/A | 5.0 mL | Solvent (Protic) |
Step-by-Step Procedure:
-
Setup: To a 20 mL scintillation vial equipped with a magnetic stir bar, add this compound (240 mg, 1.0 mmol) and Isopropanol (5 mL).
-
Addition: Add DIPEA (1.5 eq) followed by the primary amine (1.1 eq).
-
Note: If the amine is a hydrochloride salt, increase DIPEA to 2.5 eq.[1]
-
-
Reaction: Stir at Room Temperature (25°C) for 2–4 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 3:1). The starting material (Rf ~0.6) should disappear; a more polar product spot will appear.[1]
-
Troubleshooting: If reaction is sluggish (common with electron-deficient anilines), heat to 50°C. Do not exceed 80°C to avoid potential de-iodination or side reactions.
-
-
Workup:
-
Purification: Usually sufficiently pure for the next step.[1] If needed, recrystallize from EtOH/Water or flash chromatography.[1]
Module 2: C5-Selective Suzuki-Miyaura Coupling
Objective: Form a C–C bond at C5 using the iodine handle.
Mechanistic Insight
The C–I bond is significantly weaker than the C–Cl bond.[1] Palladium(0) undergoes oxidative addition into the C–I bond roughly
-
Challenge: If doing this step after
(on a 4-aminopyrimidine), the ring is electron-rich, making oxidative addition slower. A robust catalyst system is required. -
Challenge: If doing this step before
(on the chloro-iodo precursor), one must avoid "over-coupling" at the C4-Cl.
Protocol B: Coupling on 4-Amino-5-iodopyrimidine (Post-Path A)
Scale: 0.5 mmol basis.[1]
| Reagent | Equivalents | Amount | Role |
| 4-Amino-5-iodopyrimidine | 1.0 | ~0.5 mmol | Substrate |
| Aryl Boronic Acid | 1.2 | Variable | Coupling Partner |
| Pd(dppf)Cl₂[1] · DCM | 0.05 | 20 mg | Catalyst |
| Na₂CO₃ (2M aq) | 3.0 | 0.75 mL | Base |
| 1,4-Dioxane | N/A | 4.0 mL | Solvent |
Step-by-Step Procedure:
-
Deoxygenation (Critical): Sparge the 1,4-Dioxane and 2M
with Nitrogen/Argon for 15 minutes before mixing. Oxygen poisons the Pd catalyst and promotes homocoupling. -
Assembly: In a microwave vial or pressure tube, combine the substrate, boronic acid, and catalyst.
-
Solvent Addition: Add the sparged Dioxane and aqueous base. Cap immediately under inert atmosphere.[1]
-
Reaction: Heat to 80–90°C for 4–12 hours (or 110°C for 30 min in Microwave).
-
Why Pd(dppf)Cl₂? This bidentate ferrocenyl ligand is robust and resists de-chelation at high temperatures, essential for coupling on the electron-rich amino-pyrimidine core.[1]
-
-
Workup:
-
Dilute with EtOAc, filter through a pad of Celite to remove Pd black.
-
Wash filtrate with water/brine.
-
-
Purification: Flash column chromatography (DCM/MeOH gradients are typical for these polar products).[1]
Experimental Workflow Visualization
The following diagram details the logic flow for troubleshooting and optimization.
Figure 2: Optimization logic for sequential functionalization.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11230204, this compound. Retrieved from [Link]
-
Langer, P. et al. (2004). An efficient synthesis of cytostatic mono and bis-alkynylpyrimidine derivatives by the Sonogashira cross-coupling reactions.[1][4] Tetrahedron.[1][4] [Link]
-
Schthon, O. et al. (2020). Palladium and Copper Catalyzed Sonogashira Cross Coupling: An Excellent Methodology for C-C Bond Formation.[1] Catalysts (MDPI).[1] [Link][1]
Sources
- 1. This compound | C4H2ClIN2 | CID 11230204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Sci-Hub. Synthesis of non-symmetrical alkynylpyridines by chemoselective Sonogashira cross-coupling reactions / Tetrahedron, 2019 [sci-hub.jp]
Application Notes and Protocols: 4-Chloro-5-iodopyrimidine as a Versatile Intermediate in Pharmaceutical Synthesis
Introduction: The Strategic Importance of 4-Chloro-5-iodopyrimidine in Drug Discovery
In the landscape of modern medicinal chemistry, the pyrimidine scaffold is a privileged structure, forming the core of numerous therapeutic agents, including anti-infectives, anticancer drugs, and kinase inhibitors.[1] Among the vast array of pyrimidine-based building blocks, this compound stands out as a uniquely versatile intermediate. Its distinct electronic properties and strategically positioned reactive sites—a chlorine atom at the 4-position and an iodine atom at the 5-position—offer medicinal chemists a powerful tool for the differential functionalization of the pyrimidine ring. This allows for the systematic exploration of chemical space and the rapid generation of diverse compound libraries, which is crucial for identifying and optimizing lead compounds in drug discovery programs.
This guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis. We will delve into its chemical properties, reactivity, and provide detailed, field-proven protocols for its use in key synthetic transformations. The causality behind experimental choices will be explained to empower researchers to adapt and troubleshoot these methods effectively.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling, storage, and successful application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₄H₂ClIN₂ | |
| Molecular Weight | 240.43 g/mol | |
| Appearance | Solid | - |
| Melting Point | 63-65 °C | - |
| Boiling Point | 275 °C at 760 mmHg | - |
| CAS Number | 63558-65-6 |
Safety and Handling:
This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
GHS Hazard Statements: [2]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
Strategic Reactivity: A Tale of Two Halogens
The synthetic utility of this compound stems from the differential reactivity of its two halogen substituents in various cross-coupling and nucleophilic substitution reactions. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond, making the iodine atom more susceptible to oxidative addition by palladium catalysts. This reactivity difference allows for selective functionalization at the 5-position while leaving the 4-chloro group intact for subsequent transformations.
Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond at the 5-position is the primary site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Myaura and Sonogashira couplings. This regioselectivity is a cornerstone of its application in building molecular complexity.
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organoboron species and an organic halide. In the case of this compound, this reaction selectively occurs at the 5-position, enabling the introduction of a wide range of aryl and heteroaryl groups, which are common pharmacophores in kinase inhibitors and other drug classes.
Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol provides a general procedure that can be adapted for various aryl and heteroaryl boronic acids.[3][4]
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.5 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality and Optimization:
-
Catalyst Choice: While Pd(PPh₃)₄ is a common choice, other palladium catalysts and ligands may be more effective for specific substrates. For less reactive boronic acids, catalysts with more electron-rich and bulky phosphine ligands can be beneficial.
-
Base Selection: The choice of base is crucial for the transmetalation step. Inorganic bases like K₂CO₃ and Cs₂CO₃ are commonly used. The solubility of the base can influence the reaction rate.
-
Solvent System: A mixture of an organic solvent and water is often employed to dissolve both the organic reactants and the inorganic base. The ratio can be optimized for specific substrates.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, making it essential to perform the reaction under an inert atmosphere to prevent catalyst deactivation.[4]
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[5][6] This reaction is highly effective at the 5-position of this compound and is a key step in the synthesis of various pharmaceutical agents, including some kinase inhibitors.
Protocol: Sonogashira Coupling of this compound with a Terminal Alkyne
This protocol outlines a general procedure for the Sonogashira coupling.[7][8]
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA), 2-3 equivalents)
-
Solvent (e.g., THF, DMF, or acetonitrile)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 eq.), and copper(I) iodide (0.06 eq.).
-
Add the degassed solvent (e.g., THF) followed by the base (e.g., triethylamine, 2.5 eq.).
-
Add the terminal alkyne (1.2 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 40-60 °C, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Causality and Optimization:
-
Copper Co-catalyst: Copper(I) iodide is crucial for the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[9] In some cases, a copper-free Sonogashira protocol can be employed to avoid potential issues with copper contamination in the final product.
-
Base: An amine base like triethylamine serves both as a base to deprotonate the alkyne and as a solvent in some cases. It also acts as a scavenger for the HI generated during the reaction.
-
Solvent: Anhydrous and deoxygenated solvents are essential to prevent side reactions and catalyst deactivation.
Nucleophilic Aromatic Substitution (SNA_r_): Functionalizing the 4-Position
Following the selective functionalization at the 5-position, the chlorine atom at the 4-position becomes the next target for modification. The pyrimidine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNA_r_) at the 4-position. This reaction is particularly effective with amine nucleophiles, a common transformation in the synthesis of kinase inhibitors where an amino group often forms a key hydrogen bond with the hinge region of the kinase.[2][10]
Protocol: Nucleophilic Aromatic Substitution with an Amine
This protocol describes a general procedure for the reaction of a 5-substituted-4-chloropyrimidine with an amine.
Materials:
-
5-Substituted-4-chloropyrimidine (e.g., the product from a preceding Suzuki or Sonogashira reaction)
-
Amine (1.0 - 2.0 equivalents)
-
Base (optional, e.g., DIPEA or K₂CO₃)
-
Solvent (e.g., n-butanol, isopropanol, or DMF)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the 5-substituted-4-chloropyrimidine (1.0 eq.) in the chosen solvent (e.g., n-butanol).
-
Add the amine (1.1 eq.) to the solution. If the amine is used as its hydrochloride salt, add a base like DIPEA (2.0 eq.).
-
Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography.
Causality and Optimization:
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF or DMSO can accelerate the reaction, while alcoholic solvents like n-butanol or isopropanol are also commonly used and can facilitate workup.
-
Temperature: Higher temperatures are often required to drive the reaction to completion, especially with less nucleophilic amines.
-
Base: A non-nucleophilic base is often added to neutralize the HCl generated during the reaction, particularly when the amine nucleophile is not in large excess.
Applications in the Synthesis of Marketed and Investigational Drugs
The synthetic strategies outlined above have been instrumental in the development of a number of important pharmaceutical compounds, particularly in the area of oncology.
Case Study: Synthesis of Kinase Inhibitors
Many kinase inhibitors feature a substituted pyrimidine core that mimics the adenine ring of ATP, enabling them to bind to the ATP-binding site of kinases. This compound is an ideal starting material for the synthesis of such compounds.
Example: Synthesis of a Janus Kinase (JAK) Inhibitor Precursor
Janus kinases are a family of tyrosine kinases that play a critical role in cytokine signaling pathways involved in immunity and inflammation. Inhibitors of JAKs are used to treat autoimmune diseases and certain cancers.[11] The synthesis of many JAK inhibitors involves the construction of a substituted pyrimidine scaffold.
This synthetic route leverages the differential reactivity of the two halogen atoms. The Suzuki coupling is first performed at the more reactive 5-iodo position to introduce a desired aryl group. Subsequently, a nucleophilic aromatic substitution at the 4-chloro position with a suitable amine installs another key pharmacophoric element. This sequential approach allows for the controlled and efficient construction of the complex molecular architecture of many JAK inhibitors.[12][13][14]
Example: Precursors for Lapatinib Analogues
Lapatinib is a dual tyrosine kinase inhibitor used in the treatment of breast cancer.[15][16][17][18][19] While the direct synthesis of Lapatinib may not start from this compound, this intermediate is highly valuable for the synthesis of novel analogues and related kinase inhibitors that share a similar pharmacophore. The ability to introduce diverse substituents at the 5- and 4-positions of the pyrimidine ring is crucial for structure-activity relationship (SAR) studies aimed at discovering next-generation kinase inhibitors with improved efficacy and selectivity.
Conclusion
This compound is a powerful and versatile intermediate in pharmaceutical synthesis. Its unique pattern of halogenation allows for a predictable and regioselective functionalization of the pyrimidine core through a variety of modern synthetic methodologies. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this valuable building block in their quest for novel and improved therapeutic agents. The ability to systematically and efficiently construct complex molecular architectures from this readily available starting material underscores its continued importance in the field of medicinal chemistry.
References
-
STAR Protocols. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. National Institutes of Health. Retrieved from [Link]
- Google Patents. (n.d.). WO2010017387A2 - Lapatinib intermediates.
- Zhang, M., et al. (2022).
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
- Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178.
- Luo, G., et al. (2002). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry.
- Google Patents. (n.d.). WO2013080218A1 - Novel intermediates and process for the preparation of lapatinib and its pharmaceutically acceptable salts.
- El-Gamal, M. I., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Molecules.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. Retrieved from [Link]
- Google Patents. (n.d.). WO2014170910A1 - Process for the preparation of lapatinib.
-
National Institutes of Health. (n.d.). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Retrieved from [Link]
-
YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Journal of China Pharmaceutical University. (2010). Practical synthesis of lapatinib. Retrieved from [Link]
-
National Institutes of Health. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Retrieved from [Link]
-
ChemRxiv. (2021). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]
-
CORE. (n.d.). A mini review of pyrimidine and fused pyrimidine marketed drugs. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Sonogashira Coupling. Retrieved from [Link]
-
MDPI. (2022). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. Retrieved from [Link]
-
PubMed. (2022). Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). A comprehensive review: medicinal applications and diverse synthetic strategies of pyrimidine-based compounds leveraging Suzuki and Sonogashira reactions. Retrieved from [Link]
-
University of Wisconsin-La Crosse. (n.d.). The Sonogashira Coupling. Retrieved from [Link]
Sources
- 1. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. WO2013080218A1 - Novel intermediates and process for the preparation of lapatinib and its pharmaceutically acceptable salts - Google Patents [patents.google.com]
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- 19. mdpi.com [mdpi.com]
Application Notes & Protocols: Site-Selective Functionalization of 4-Chloro-5-iodopyrimidine
Introduction: Strategic Importance of 4-Chloro-5-iodopyrimidine
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a vast range of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2] this compound is a particularly valuable and versatile building block for drug discovery and development. Its utility stems from the two distinct halogen substituents, which possess differential reactivity in palladium-catalyzed cross-coupling reactions.
The carbon-iodine (C-I) bond at the 5-position is significantly more reactive towards oxidative addition to a Palladium(0) catalyst than the carbon-chlorine (C-Cl) bond at the 4-position. This reactivity difference allows for the highly site-selective functionalization of the 5-position while leaving the 4-chloro substituent intact for subsequent transformations. This orthogonal reactivity enables a modular and efficient approach to the synthesis of complex, polysubstituted pyrimidine derivatives.
This guide provides an in-depth analysis and detailed protocols for the most common and effective methods to functionalize the 5-position of this compound, focusing on palladium-catalyzed cross-coupling reactions.
The Principle of Site-Selectivity
The success of selectively functionalizing the 5-position hinges on the relative bond dissociation energies and the kinetics of oxidative addition in palladium catalysis. The general order of reactivity for aryl halides in oxidative addition is:
C-I > C-Br > C-OTf > C-Cl
The C-I bond is weaker and more polarizable than the C-Cl bond, making it the preferred site for the initial oxidative addition of the Pd(0) catalyst.[3] By carefully controlling reaction conditions—such as temperature, catalyst, and ligand choice—chemoselective coupling at the C-5 position can be achieved with high fidelity, preserving the C-4 chloro group for a potential second, distinct coupling reaction. This powerful strategy allows for the sequential, controlled introduction of different substituents onto the pyrimidine core.[4]
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming carbon-carbon bonds, coupling an organoboron reagent (boronic acid or ester) with an organic halide.[5] Its tolerance of a wide range of functional groups makes it exceptionally suitable for complex molecule synthesis.[6]
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][7] The cycle begins with the oxidative addition of the Pd(0) catalyst into the C-I bond of the pyrimidine. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base. The final step is reductive elimination, where the two organic fragments are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst.[6]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
Materials:
-
This compound
-
Aryl- or heteroaryl-boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, SPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, Toluene/Water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the boronic acid (1.2 eq), and the base (2.5 eq).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and the anhydrous solvent (e.g., 1,4-dioxane, 0.1 M concentration).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously. The reaction can also be performed efficiently using microwave irradiation, which often reduces reaction times significantly.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-chloro-5-arylpyrimidine.
Key Considerations & Data
-
Catalyst & Ligand: The choice of catalyst and ligand is crucial. For simple arylboronic acids, Pd(PPh₃)₄ is often sufficient. For more challenging or sterically hindered substrates, more advanced catalyst systems using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a Pd(OAc)₂ or Pd₂(dba)₃ precursor can improve yields and reaction rates.[8]
-
Base & Solvent: An aqueous solution of a base like K₂CO₃ or K₃PO₄ is commonly used.[9] The base is essential for the transmetalation step. The solvent system often involves a mixture of an organic solvent like dioxane or toluene with water to dissolve the inorganic base.
| Entry | Coupling Partner (Boronic Acid) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 4 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 3 | 95 |
| 3 | 3-Pyridylboronic acid | PdCl₂(dppf) (5) | Cs₂CO₃ | DMF | 90 | 6 | 85 |
| 4 | 2-Thiopheneboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 110 | 2 | 88 |
Table 1: Representative conditions for Suzuki-Miyaura coupling at the 5-position of this compound. Yields are illustrative and based on typical literature findings.
Sonogashira Coupling: Introduction of Alkynyl Groups
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, reacting a terminal alkyne with an aryl or vinyl halide. This reaction requires both a palladium catalyst and a copper(I) co-catalyst.
Mechanistic Overview
The Sonogashira reaction follows a dual catalytic cycle. The palladium cycle is similar to the Suzuki coupling, involving oxidative addition and reductive elimination. The copper cycle involves the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex. A base, typically an amine like triethylamine or diisopropylamine, is required to deprotonate the terminal alkyne and regenerate the catalyst.
Caption: Experimental workflow for a typical Sonogashira coupling reaction.
Detailed Experimental Protocol
Materials:
-
This compound
-
Terminal alkyne (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) salt (e.g., CuI) (2-10 mol%)
-
Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA)) (often used as solvent or co-solvent)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq), the palladium catalyst (2 mol%), and the copper(I) iodide (4 mol%).
-
Inert Atmosphere: Seal the vessel and establish an inert atmosphere by evacuating and backfilling with argon three times.
-
Reagent Addition: Add anhydrous solvent (e.g., THF) followed by the base (e.g., TEA, 3.0 eq) and the terminal alkyne (1.5 eq) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until completion.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography to yield the pure 4-chloro-5-alkynylpyrimidine.
Other Important C-5 Functionalizations
While Suzuki and Sonogashira couplings are most common, other palladium-catalyzed reactions are also highly effective for modifying the 5-position.
Stille Coupling
The Stille reaction couples the substrate with an organotin (stannane) reagent.[10] It is known for its tolerance of a very wide range of functional groups and the use of neutral reaction conditions, though the toxicity of organotin reagents and byproducts is a significant drawback.[11][12] The mechanism is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[13]
Heck Coupling
The Heck reaction forms a C-C bond between the aryl iodide and an alkene in the presence of a base.[14] This reaction is a powerful tool for the vinylation of aryl halides. The mechanism involves oxidative addition, migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst.[15]
Buchwald-Hartwig Amination
For the synthesis of C-N bonds, the Buchwald-Hartwig amination is the method of choice.[16] It couples the aryl iodide with a primary or secondary amine.[17] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[18] The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.[19]
Safety and Handling
-
Reagents: this compound is a halogenated heterocyclic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Palladium Catalysts: Palladium catalysts are precious metals and can be toxic. Avoid inhalation of dust and skin contact.
-
Solvents: Many solvents used (DMF, Dioxane, Toluene) are flammable and/or toxic. All manipulations should be performed in a well-ventilated fume hood.
-
Inert Atmosphere: Reactions are sensitive to oxygen. Proper techniques for maintaining an inert atmosphere (Schlenk line or glovebox) are essential for reproducibility and high yields.
Conclusion
This compound is a premier substrate for the synthesis of complex pyrimidine derivatives due to the highly selective reactivity of its C-I bond at the 5-position. By leveraging a suite of powerful palladium-catalyzed cross-coupling reactions, including the Suzuki, Sonogashira, Stille, Heck, and Buchwald-Hartwig reactions, researchers can efficiently introduce a diverse array of carbon and heteroatom substituents. The protocols and principles outlined in this guide provide a robust framework for scientists and drug development professionals to exploit this versatile building block in their synthetic campaigns.
References
- Benchchem. Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines.
- Benchchem. Application Notes and Protocols for N4-Allyl-6-chloropyrimidine-4,5-diamine in Suzuki Coupling Reactions.
- InCatT. Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review). 2021.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin.
- Fiveable. Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
- Fairlamb, I. J. S., et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. 2016;7(9):5954-5971. DOI:10.1039/C6SC02118B.
-
Espinet, P., & Echavarren, A. M. The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. 2004;43(36):4704-4734. Available from: [Link]
- Carrow, B. P., & Gevorgyan, V. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH Public Access. 2013;135(15):5766-5769.
- Nobel Prize Outreach AB. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. 2010.
-
Hussain, M., et al. Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. Advanced Synthesis & Catalysis. 2010;352(9):1429-1433. Available from: [Link]
-
Schomaker, J. M., & Delia, T. J. Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry. 2001;66(21):7125-7128. Available from: [Link]
-
Das, B., et al. Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. Accounts of Chemical Research. 2022;55(21):3063-3079. Available from: [Link]
-
Chemistry LibreTexts. Stille Coupling. 2023. Available from: [Link]
-
Organic Chemistry Portal. Heck Reaction. Available from: [Link]
-
Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. 2020. Available from: [Link]
-
Mondal, S., et al. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances. 2024;14(5):3148-3171. Available from: [Link]
-
Chen, M. S., et al. Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. Accounts of Chemical Research. 2012;45(6):934-948. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. 2023. Available from: [Link]
-
ResearchGate. Reagents and conditions employed in the Heck coupling reaction. 2022. Available from: [Link]
-
Cella, D., et al. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. 2025. DOI:10.1039/D4QO02335H. Available from: [Link]
-
Zhou, T., & Szostak, M. Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology. 2020;10(19):6443-6460. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. 2023. Available from: [Link]
-
Macmillan Group, Princeton University. The Intramolecular Heck Reaction. 2004. Available from: [Link]
-
Maleczka, R. E., et al. Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Journal of the American Chemical Society. 2003;125(26):7790-7791. Available from: [Link]
-
Lyons, T. W., & Sanford, M. S. Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews. 2010;110(2):1147-1169. Available from: [Link]
-
Chemistry LibreTexts. Heck Reaction. 2023. Available from: [Link]
-
Dorel, R., Grugel, C. P., & Haydl, A. M. The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. 2019;58(43):15208-15220. Available from: [Link]
-
Wikipedia. Cross-coupling reaction. 2023. Available from: [Link]
-
Wikipedia. Stille reaction. 2023. Available from: [Link]
-
The Organic Chemistry Tutor. Buchwald-Hartwig coupling. 2019. Available from: [Link]
-
Wölfling, J., et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. 2014;10:1463-1469. Available from: [Link]
-
Wipf Group, University of Pittsburgh. Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. 2007. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. fiveable.me [fiveable.me]
- 4. Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review) - InCatT - Innovative Catalyst Technologies [incatt.nl]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. nobelprize.org [nobelprize.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Stille reaction - Wikipedia [en.wikipedia.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Heck Reaction [organic-chemistry.org]
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- 17. youtube.com [youtube.com]
- 18. research.rug.nl [research.rug.nl]
- 19. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Purification of 4-Chloro-5-iodopyrimidine reaction products by chromatography
Case ID: PYR-45-CL-I Subject: Chromatographic Isolation & Stability Protocols for 4-Chloro-5-iodopyrimidine Status: Active Guide Support Tier: Senior Application Scientist
Executive Summary
This compound (CAS: 63558-65-6) is a critical bifunctional intermediate, primarily utilized in metallaphotoredox and Suzuki-Miyaura cross-coupling reactions due to the differential reactivity of the C4-chloro and C5-iodo positions.[1]
The Primary Challenge: This compound is inherently electrophilic at the C4 position. While stable in non-nucleophilic organic solvents, it is susceptible to hydrolysis (reverting to the 5-iodopyrimidin-4-one starting material) when exposed to acidic media or moisture.[1] Standard silica gel is slightly acidic (pH ~5-6), which can catalyze this decomposition in situ during purification, leading to yield loss and "ghost peaks."[1]
This guide provides a self-validating workflow to purify this compound while mitigating on-column degradation.
Module 1: Pre-Purification Diagnostics (The "Triage")[1]
Before loading a column, you must confirm the integrity of your crude reaction mixture.[1] The synthesis typically involves the chlorination of 5-iodopyrimidin-4-one using phosphorus oxychloride (
Critical Checkpoint: The Aqueous Quench
Issue: Incomplete removal of
-
Perform a standard aqueous workup (Ice/Water or Sat.[1]
). -
The "Spot Test": Spot your organic layer on a TLC plate. If the spot "streaks" heavily or turns yellow/brown immediately upon drying (before staining), you likely have residual acid.[1]
-
Remediation: Wash the organic layer again with Sat.
until the aqueous phase pH is neutral/basic (~pH 8).[1]
TLC Analysis Parameters
-
Stationary Phase: Silica Gel
[1] -
Mobile Phase: 20% Ethyl Acetate in Hexanes.
-
Visualization: UV Absorption (254 nm). This compound is UV active.
-
Expected
Values:-
Product (4-Cl-5-I):
(Non-polar, moves fast).[1] -
Starting Material (5-I-4-one):
(Very polar, stays at baseline). -
Hydrolysis Byproduct:
(Co-spots with starting material).
-
Module 2: Chromatographic Method Development
Do not use a generic gradient. The large
Protocol A: Standard Flash Chromatography (Silica)
-
Stationary Phase: High-purity Silica Gel (40-63 µm).[1]
-
Column Pre-treatment (Crucial): Flush the column with 1% Triethylamine (TEA) in Hexanes before equilibration.[1] This neutralizes acidic silanol sites.
-
Mobile Phase A: Hexanes (or Heptane).[1]
-
Mobile Phase B: Ethyl Acetate (EtOAc).[1]
-
Gradient Profile:
Column Volume (CV) % Mobile Phase B Context 0 - 2 0% Equilibration 2 - 5 0% → 5% Elute non-polar impurities 5 - 12 5% → 15% Product Elution Window | 12+ | 100% | Flush polar byproducts (Discard) |[1]
Protocol B: The "Fast Filtration" (Recommended for >5g Scale)
If the crude purity is >85% by NMR, avoid a long column.[1] Use a silica plug.
-
Pack a wide, short pad of silica (Height:Diameter ratio 1:2).[1]
-
Elute with 10% EtOAc/Hexanes.
-
Collect the filtrate until no UV-active material elutes.
-
Why? This minimizes contact time with silica, preventing hydrolysis.[1]
Module 3: Troubleshooting & FAQs
Q1: I see a "Ghost Peak" that trails the main product. What is it?
Diagnosis: This is likely on-column hydrolysis. The 4-chloro group is reacting with water trapped in the silica or the solvent, catalyzed by acidic silanols, reforming the 5-iodopyrimidin-4-one.[1] The Fix:
-
Dry Solvents: Ensure EtOAc and Hexanes are technical grade but not "wet."
-
Buffer the System: Add 1% Triethylamine (TEA) to the mobile phase.[1] This scavenges protons and deactivates silanols.
-
Switch Phase: If degradation persists, switch to Neutral Alumina stationary phase.[1]
Q2: The product is tailing significantly.
Diagnosis: The pyrimidine nitrogens are acting as Lewis bases and coordinating with the silica surface. The Fix:
-
Increase ionic strength or add a modifier. The 1% TEA addition (mentioned above) usually solves this.[1]
-
Alternatively, use 1% MeOH in DCM, though this is often too polar for this specific lipophilic intermediate.[1]
Q3: My product turned yellow after rotary evaporation.
Diagnosis: Free iodine (
-
Keep the water bath temperature
. -
Wash the organic solution with dilute Sodium Thiosulfate (
) before the final evaporation to quench free iodine.[1]
Visualizing the Workflow
Figure 1: Purification Logic & Decision Tree
This diagram illustrates the decision-making process based on the stability of your specific batch.
Caption: Figure 1. Decision logic for selecting the appropriate stationary phase and pre-treatment based on crude sample acidity.
Figure 2: The Hydrolysis Mechanism (The "Silent Killer")
Understanding why the column fails is key to prevention.[1]
Caption: Figure 2.[1] Mechanism of on-column degradation. Acidic silanols catalyze the displacement of the chloro-group by water, reverting the product to the polar starting material.[1]
Module 4: Post-Purification Storage
Once purified, the compound is kinetically stable but thermodynamically reactive.[1]
-
State: Off-white to pale yellow solid.
-
Container: Amber glass vial (Light sensitive C-I bond).
-
Atmosphere: Flush with Argon/Nitrogen.
-
Temperature: Store at
. -
Shelf-Life: Re-test purity by TLC/NMR every 3 months. If "fog" appears on the vial walls, sublimation or decomposition is occurring.[1]
References
-
Synthesis & Chlorination Protocol: Sun, Z., Wang, H., Wen, K., Li, Y., & Fan, E. (2011).[1][2][3][4] Solvent-Free or Low-Solvent Large-Scale Preparation of Chloropyrimidine and Analogues.[2][3][4] The Journal of Organic Chemistry, 76(10), 4149–4153.[1] [Link]
-
Process Chemistry Patent: Leng, R. B., Maurer, J. L., & Ringer, J. W. (2000).[1][2][3][4] Chloropyrimidine Process. U.S. Patent No.[2][3][4] 6,066,734.[2][3][4] Washington, DC: U.S. Patent and Trademark Office.[1]
-
Compound Properties (PubChem): National Center for Biotechnology Information (2024).[1] PubChem Compound Summary for CID 11230204, this compound.[1] [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | MDPI [mdpi.com]
- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Synthesis of 4-Chloro-5-iodopyrimidine
Welcome to the technical support center for the synthesis of 4-chloro-5-iodopyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and manage impurities encountered during the synthesis of this important building block. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to ensure the integrity of your synthesis and the purity of your final product.
Introduction to the Synthetic Landscape
This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. Its successful synthesis is pivotal for many research and development projects. The two primary synthetic routes to this compound are:
-
Electrophilic iodination of 4-chloropyrimidine.
-
Chlorination of a 5-iodopyrimidine precursor, such as 5-iodo-4-hydroxypyrimidine.
While these routes are well-established, they are not without their challenges. The presence of multiple reactive sites on the pyrimidine ring and the lability of the C-Cl bond can lead to the formation of several impurities. This guide will address these issues in a practical question-and-answer format.
Troubleshooting Guide & FAQs
Section 1: Unreacted Starting Materials
Q1: My post-reaction analysis (TLC/LC-MS) shows a significant amount of starting material (4-chloropyrimidine or 5-iodopyrimidine). How can I improve the conversion rate?
A1: Incomplete conversion is a common issue that can often be resolved by optimizing the reaction conditions. Here’s a systematic approach to troubleshooting:
-
Reagent Stoichiometry: Ensure the iodinating or chlorinating agent is used in a slight excess (typically 1.1 to 1.5 equivalents). This drives the reaction towards completion. However, a large excess can lead to the formation of di-substituted byproducts.
-
Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS at regular intervals. If the reaction stalls, a modest increase in temperature or an extension of the reaction time may be necessary. For instance, in the iodination of 4-chloropyrimidine with N-iodosuccinimide (NIS), the reaction is often run for 4-12 hours at room temperature.[1]
-
Solvent Choice: The choice of solvent is critical. For iodination with NIS, polar aprotic solvents like dimethylformamide (DMF) are commonly used to ensure the solubility of the starting materials and reagents.[1] For chlorination using phosphorus oxychloride (POCl₃), it is often used in excess and can act as the solvent.[2]
-
Catalyst/Activator (if applicable): Some reactions may benefit from a catalyst. For instance, in chlorinations of hydroxypyrimidines with POCl₃, the addition of a tertiary amine or its hydrochloride salt can improve yields.[2]
Q2: How can I effectively remove unreacted starting material from my crude product?
A2: If unreacted starting material persists, purification is necessary. The choice of method depends on the physical properties of the starting material and the product.
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities. A silica gel column with a gradient elution system, typically using hexanes and ethyl acetate, can provide excellent separation.
-
Recrystallization: If there is a significant difference in solubility between the product and the starting material in a particular solvent system, recrystallization can be a highly efficient and scalable purification method.
-
Aqueous Wash: In some cases, an aqueous wash can help. For example, if the starting material has a different pKa than the product, an acid or base wash could selectively extract it into the aqueous phase.
Section 2: The Hydrolysis Impurity - 4-Hydroxy-5-iodopyrimidine
Q3: I have identified an impurity with a mass corresponding to 4-hydroxy-5-iodopyrimidine. How is this formed and how can I prevent it?
A3: The chloro group at the 4-position of the pyrimidine ring is susceptible to nucleophilic substitution, particularly hydrolysis. This can occur during the reaction if water is present, or more commonly, during the aqueous work-up.[2][3][4]
Mechanism of Formation:
The lone pair of electrons on the oxygen atom of a water molecule attacks the electron-deficient C4 position of the pyrimidine ring, leading to the displacement of the chloride ion. This reaction is often facilitated by acidic or basic conditions.
Prevention Strategies:
-
Anhydrous Reaction Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents, especially for the chlorination step.
-
Controlled Work-up: When performing an aqueous work-up, use cooled water or brine and minimize the contact time. It is also advisable to work at a neutral or slightly acidic pH to minimize the rate of hydrolysis.
-
Non-Aqueous Work-up: If the hydrolysis is severe, consider a non-aqueous work-up. This could involve filtering the reaction mixture through a pad of celite or silica gel to remove solid byproducts, followed by direct purification.
Q4: My product is already contaminated with 4-hydroxy-5-iodopyrimidine. How can I remove it?
A4: The hydroxyl group in the impurity provides a good handle for separation.
-
Acid-Base Extraction: The phenolic nature of the hydroxyl group makes 4-hydroxy-5-iodopyrimidine more acidic than the product. You can perform a basic wash (e.g., with a dilute solution of sodium bicarbonate or sodium carbonate) to deprotonate the hydroxyl group, making the impurity water-soluble and allowing it to be extracted into the aqueous phase. Be cautious not to use a strong base, which could promote further hydrolysis of the product.
-
Column Chromatography: The increased polarity of the hydroxyl group allows for easy separation from the less polar this compound by silica gel chromatography.
Below is a diagram illustrating the formation of the hydrolysis byproduct.
Caption: Formation of 4-hydroxy-5-iodopyrimidine via hydrolysis.
Section 3: Over-Iodination Impurities
Q5: My mass spectrum indicates the presence of a di-iodinated species. How can I avoid this side reaction?
A5: The formation of di-iodinated pyrimidines occurs when the reaction conditions are too harsh or when an excessive amount of the iodinating agent is used. The pyrimidine ring has other positions that can undergo electrophilic substitution, although they are generally less reactive than the 5-position.
Control Measures:
-
Stoichiometry Control: Carefully control the stoichiometry of the iodinating agent. Use a minimal excess (e.g., 1.05-1.1 equivalents) and add it portion-wise to the reaction mixture to avoid localized high concentrations.
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For many iodinations, room temperature is sufficient.[1] Avoid excessive heating.
-
Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the formation of over-iodinated products.
Q6: How can I remove di-iodinated impurities from my product?
A6: Di-iodinated impurities will have a significantly higher molecular weight and likely different polarity compared to the desired product.
-
Column Chromatography: This is the most reliable method for separating mono- and di-iodinated products. The di-iodinated species will likely have a different retention time on a silica gel column.
-
Recrystallization: A carefully selected solvent system may allow for the selective crystallization of the desired mono-iodinated product, leaving the di-iodinated impurity in the mother liquor.
Section 4: General Purification and Analysis
Q7: What are the recommended general purification and analytical methods for this compound?
A7: A combination of techniques is often best for achieving high purity.
| Purification Method | Applicability | Advantages | Disadvantages |
| Column Chromatography | Removal of most impurities (starting materials, over-iodinated products, hydrolysis products). | High resolution, applicable to a wide range of impurities. | Can be time-consuming and require large volumes of solvent. |
| Recrystallization | Removal of impurities with different solubility profiles. | Highly efficient for achieving high purity, scalable. | Requires finding a suitable solvent system, may result in product loss in the mother liquor. |
| Acid-Base Extraction | Specific removal of acidic or basic impurities (e.g., 4-hydroxy-5-iodopyrimidine). | Simple, fast, and effective for specific impurities. | Not applicable to neutral impurities. |
For routine analysis, the following methods are recommended:
-
Thin-Layer Chromatography (TLC): For rapid reaction monitoring and qualitative assessment of purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and identify impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and assess its purity.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.
Below is a generalized workflow for the synthesis and purification of this compound.
Caption: General workflow for synthesis and purification.
References
- Google Patents. US5525724A - Process for the preparation of chloropyrimidines.
-
ResearchGate. The polymerisation of 4-chloropyridine. Available at: [Link]
-
American Chemical Society Publications. Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Available at: [Link]
Sources
Recrystallization techniques for purifying 4-Chloro-5-iodopyrimidine derivatives
Executive Summary & Technical Context[1][2][3][4][5][6][7]
4-Chloro-5-iodopyrimidine (CAS: 63558-65-6) is a critical bifunctional scaffold in drug discovery. Its value lies in the orthogonal reactivity of its halogens: the 5-iodo position is primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the 4-chloro position is susceptible to nucleophilic aromatic substitution (SNAr).
The Purification Challenge: High purity (>98%) is essential because trace des-iodo impurities or hydrolysis products (4-hydroxypyrimidines) can poison Pd-catalysts or act as chain terminators in subsequent steps. This guide addresses the specific physicochemical challenges of this molecule: lipophilicity , hydrolytic instability of the C-Cl bond , and photolytic instability of the C-I bond .
Physicochemical Profile & Solvent Selection[3][7][8]
Before initiating recrystallization, verify the compound's profile against the data below to ensure the correct protocol is selected.
Table 1: Physicochemical Properties & Solubility Data[1][5]
| Property | Value / Characteristic | Implication for Purification |
| Molecular Weight | 240.43 g/mol | Moderate molecular weight facilitates crystallization. |
| Appearance | White to light yellow solid | Deep yellow/brown indicates free iodine (decomposition). |
| Melting Point | ~98-102°C (Lit.) | Moderate MP poses risk of "oiling out" if cooling is too rapid. |
| Solubility (High) | DCM, EtOAc, THF, DMF | Good candidates for the "Solvent" phase. |
| Solubility (Low) | Hexanes, Heptane, Water | Good candidates for the "Anti-solvent" phase. |
| Stability | Moisture & Light Sensitive | Critical: Avoid boiling water/alcohols; protect from light. |
Solvent System Decision Matrix
Based on polarity and thermal stability.
-
Primary System (Recommended): Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent) .
-
Why: Moderate boiling point of EtOAc (77°C) allows sufficient heating to dissolve impurities without thermally degrading the C-Cl bond. Heptane induces gradual precipitation.
-
-
Secondary System (Low Temp): Dichloromethane (DCM) / Hexanes .
-
Why: Use if the compound degrades above 40°C. DCM dissolves the compound readily at room temperature; hexanes act as the precipitant.
-
Standard Operating Procedure (SOP): Recrystallization Protocol
System: Ethyl Acetate / n-Heptane Scale: 10g basis (Scalable)
Phase 1: Dissolution & Hot Filtration
-
Preparation: Place 10g of crude this compound in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Solvent Addition: Add Ethyl Acetate (EtOAc) (approx. 3-5 mL per gram of solid).
-
Heating: Heat the mixture to a gentle reflux (approx. 75-80°C).
-
Note: If the solid does not dissolve completely, add more EtOAc in small portions (0.5 mL/g) until a clear solution is obtained.
-
-
Clarification (Optional): If insoluble black specks (Pd residue or inorganic salts) are visible, perform a hot filtration through a pre-warmed Celite pad.
Phase 2: Crystallization
-
Anti-Solvent Addition: While maintaining gentle reflux, dropwise add n-Heptane until a faint, persistent turbidity (cloudiness) appears.
-
Re-dissolution: Add just enough EtOAc (approx. 1-2 mL) to clear the solution again.
-
Controlled Cooling: Remove the heat source. Allow the flask to cool to room temperature slowly (over 1-2 hours) with gentle stirring.
-
Critical: Rapid cooling here will cause the product to oil out.
-
-
Cryogenic Step: Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.
Phase 3: Isolation
-
Filtration: Filter the crystals using a Büchner funnel under vacuum.
-
Washing: Wash the filter cake with a cold (0°C) mixture of 1:3 EtOAc:Heptane.
-
Drying: Dry under high vacuum (<5 mbar) at ambient temperature (25°C) for 4-6 hours. Do not heat above 40°C during drying to prevent sublimation or degradation.
Visual Workflow: Recrystallization Logic
The following diagram illustrates the critical decision points and process flow for the purification.
Caption: Step-by-step workflow for the recrystallization of this compound, highlighting the critical loop for correcting "oiling out".
Troubleshooting & FAQs
Issue 1: The Product "Oils Out" Instead of Crystallizing
Symptom: As the solution cools, liquid droplets form at the bottom of the flask instead of solid crystals. Root Cause: The melting point of the solvated compound is lower than the temperature at which it becomes insoluble (supersaturation limit). This is common with lipophilic pyrimidines. Corrective Actions:
-
Reheat: Bring the mixture back to a boil until the oil redissolves.
-
Adjust Solvent Ratio: Add slightly more of the good solvent (EtOAc). The oiling indicates the mixture is too rich in anti-solvent (Heptane).
-
Seeding: Once the solution is slightly cooled (but clear), add a tiny crystal of pure product (seed) to provide a nucleation surface.
-
Slower Cooling: Wrap the flask in a towel or place it in a warm water bath and let the bath cool to room temperature naturally.
Issue 2: Product is Turning Yellow/Brown
Symptom: The white solid turns yellow during heating or drying. Root Cause:
-
Iodine Liberation: The C-I bond is photolabile. Exposure to light or excessive heat releases free iodine (
). -
Hydrolysis: Moisture in the solvent is attacking the C-Cl bond, releasing HCl and forming the hydroxy-pyrimidine. Corrective Actions:
-
Protect from Light: Wrap the flask in aluminum foil during reflux and cooling.
-
Scavenge Iodine: If the mother liquor is dark, wash the organic phase with a 10% Sodium Thiosulfate (
) solution before attempting recrystallization (during the workup phase). -
Dry Solvents: Ensure EtOAc and Heptane are anhydrous.
Issue 3: Low Yield (<50%)
Symptom: Very little solid precipitates, or the mother liquor remains rich in product. Root Cause: Too much solvent (EtOAc) was used, or the compound is too soluble in the chosen mix. Corrective Actions:
-
Concentrate: Evaporate 30-50% of the solvent volume on a rotavap and repeat the cooling/crystallization steps.
-
Second Crop: Cool the mother liquor to -20°C in a freezer to induce a second crop of crystals (Note: This crop may have lower purity).
Stability & Storage Guidelines
To maintain the purity achieved through this protocol, strict storage conditions are required.
Caption: Critical storage parameters to prevent degradation of the purified compound.
References
-
BenchChem. (2025).[1] An In-Depth Technical Guide to the Synthesis of 4-Amino-2-chloro-5-iodopyrimidine. Retrieved from
-
PubChem. (2025).[2] this compound Compound Summary. National Library of Medicine. Retrieved from
-
ChemicalBook. (2023). 4-Chloro-5-iodo-7H-pyrrol[2,3-d]pyrimidine Properties and Synthesis. Retrieved from
-
Google Patents. (2008). Preparation of 2-Substituted 4-Chloro-5-Formylimidazole. US20080200690A1. Retrieved from
-
Sigma-Aldrich. (2023). This compound Product Specification. Retrieved from
Sources
Dealing with palladium black formation in 4-Chloro-5-iodopyrimidine couplings
[1]
Subject: Troubleshooting Catalyst Deactivation (Pd Black) in 4-Chloro-5-iodopyrimidine Cross-Couplings Ticket ID: RXN-PYR-505 Assigned Specialist: Senior Application Scientist, Catalysis Group[1]
Executive Summary: The "Black Death" of Catalysis
You are likely encountering Palladium Black —the irreversible aggregation of active monomeric Pd(0) into catalytically inactive metallic nanoparticles.
In the context of This compound , this is not just a random occurrence; it is a structural inevitability if not managed.[1] The pyrimidine core presents two distinct threats:
-
Competitive Coordination: The pyrimidine nitrogens (N1/N3) are Lewis basic and can displace labile ligands (like PPh3), exposing the metal center to aggregation.
-
Electronic Deactivation: The electron-deficient nature of the ring can slow down oxidative addition at the C4-Cl site (if that is the target), or make the Pd(II) intermediate prone to hydrolysis.
This guide provides a self-validating system to diagnose, prevent, and recover from this failure mode.
Diagnostic Module: Is it Actually Pd Black?
Before altering your chemistry, confirm the diagnosis.[1] Not all dark precipitates are Palladium Black.[1]
| Observation | Diagnosis | Action |
| Mirror/Plating on flask walls | Confirmed Pd Black. Catalyst has "plated out."[1] | CRITICAL FAILURE. Reaction has stopped. Do not add more catalyst; it will just aggregate on the existing metal.[1] |
| Fine Black Powder (suspension) | Colloidal Pd(0). Catalyst is dead or dying. | Check conversion immediately. If <50%, the run is likely unsalvageable.[1] |
| Dark Brown/Red Solution | Active Catalyst. | NORMAL. High-activity catalysts (e.g., Pd-PEPPSI, Pd-G3) often form dark solutions.[1] Continue. |
| White/Grey Precipitate | Inorganic Salts (KX). | NORMAL. This is the byproduct of the coupling (e.g., KCl or KI). |
The Chemistry: Mechanism of Failure
To fix the problem, you must understand the competition between the Productive Cycle and the Deactivation Pathway .[1]
Visualization: The Fork in the Road
The following diagram illustrates how the Pyrimidine substrate itself acts as a "poison" by intercepting the active catalyst.
Caption: The "Death Pathway" (Red/Yellow) competes with the Productive Cycle (Green). Pyrimidine nitrogens facilitate ligand loss, accelerating aggregation.[1]
Troubleshooting Guide (Q&A)
Q1: The reaction turns black within 10 minutes. What is happening?
Technical Analysis: This indicates Instantaneous Catalyst Decomposition .[1] The reduction of Pd(II) to Pd(0) is happening faster than the oxidative addition step can intercept it.
-
Cause: Likely insufficient ligand stabilization or the presence of oxygen (which oxidizes phosphines to phosphine oxides, leaving "naked" Pd).[2]
-
Solution:
-
Switch to a Pre-formed Pd(0) source: Use Pd(dppf)Cl2 or Pd(amphos)Cl2. These are robust against immediate oxidation.[1]
-
"Dose" the Catalyst: Do not add all catalyst at once. Add it in 3 portions over 1 hour. This keeps the concentration of unstable Pd(0) low.
-
Q2: The reaction stalls at 60% conversion with black precipitate.
Technical Analysis: This is Product Inhibition or Substrate Poisoning .[1] As the reaction proceeds, the concentration of the product (which may be a better ligand than the substrate) increases, or the catalyst simply fatigues.
-
Cause: The pyrimidine nitrogen is displacing your monodentate phosphine (e.g., PPh3).
-
Solution: Switch to a Bidentate Ligand with a wide bite angle (e.g., Xantphos) or a bulky Buchwald ligand (e.g., XPhos).[1] These ligands bind too tightly to be displaced by the pyrimidine nitrogen.
Q3: I am seeing de-iodination (hydrodehalogenation) instead of coupling.
Technical Analysis: This is a side-reaction where the Pd-Ar intermediate reacts with a hydride source (often from the solvent or alcohol) instead of the boronic acid.
Ligand Selection Matrix
Choosing the right ligand is the single most effective way to prevent Pd black in heterocyclic couplings.[1]
| Ligand Class | Example | Stability | Activity | Recommendation for Pyrimidines |
| Monodentate Phosphine | PPh3 | Low | Moderate | Avoid. Easily displaced by pyrimidine N. Leads to rapid Pd black.[1] |
| Bidentate (Tight) | dppf | High | High | Gold Standard. The "ferrocene bite" prevents ligand dissociation. Excellent for C5-I coupling.[1] |
| Bidentate (Wide) | Xantphos | Very High | Moderate | Use for difficult cases. Forces reductive elimination but can be slow for oxidative addition. |
| Buchwald (Dialkyl) | XPhos / SPhos | Moderate | Very High | Use for steric bulk. The bulk prevents N-coordination and forms a "protective shell" around Pd. |
| NHC Carbene | Pd-PEPPSI-IPr | Extreme | Extreme | Nuclear Option. Use if all phosphines fail.[1] Extremely resistant to Pd black.[1] |
Validated Protocol: C5-Selective Coupling
Target: Coupling Phenylboronic acid to this compound (C5 selective).
Materials
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.1 equiv)
-
Catalyst: Pd(dppf)Cl2·CH2Cl2 (3-5 mol%) — Chosen for stability.
-
Base: Na2CO3 (2.0 M aqueous, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)[1]
Step-by-Step Workflow
-
The "Schlenk" Setup (Critical):
-
Solvent Prep:
-
The "Temperature Ramp" (Self-Validating Step):
-
Do NOT plunge into a 100°C bath.[1]
-
Start stirring at Room Temperature for 30 minutes.
-
Observation: The solution should turn orange/red. If it turns black here, your solvent was wet/oxygenated.[1]
-
Ramp to 60°C . Hold for 1 hour.
-
Check: TLC/LCMS.[1] The C-I bond is weak; it should react at mild temps.[1] High heat (>80°C) promotes C-Cl activation and Pd aggregation.
-
-
Workup & Pd Removal:
-
If Pd black is present: Filter through a pad of Celite layered with activated charcoal .[1] The charcoal helps adsorb soluble Pd species that might precipitate later.
-
Workflow Visualization
Caption: Protocol logic flow emphasizing the Room Temperature "Check" phase to validate catalyst stability.
References
-
Vertex Pharmaceuticals & NIH. "Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes."[1] National Institutes of Health.[1] Available at: [Link]
-
Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide & Troubleshooting." Available at: [Link]
-
Royal Society of Chemistry. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends."[1] Chemical Science, 2016.[1] Available at: [Link]
-
American Chemical Society. "Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes."[1] J. Am. Chem. Soc.[1] Available at: [Link]
-
Organic Chemistry Portal. "Suzuki Coupling Mechanism and Ligand Effects." Available at: [Link]
Validation & Comparative
LC-MS analysis for reaction monitoring of 4-Chloro-5-iodopyrimidine
An In-Depth Guide to Reaction Monitoring of 4-Chloro-5-iodopyrimidine Synthesis: A Comparative Analysis of LC-MS Methodologies
Abstract
The synthesis of this compound, a critical building block in medicinal chemistry, demands precise reaction monitoring to optimize yield, minimize impurity formation, and ensure process safety.[1] While traditional techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) offer utility, they often lack the specificity and sensitivity required for complex reaction mixtures. This guide provides an in-depth comparison of analytical strategies, establishing the superior performance of Liquid Chromatography-Mass Spectrometry (LC-MS) for this application. We will explore the causality behind crucial methodological choices—from ionization source selection to chromatographic separation—and present a robust, validated protocol for real-time, quantitative reaction monitoring.
The Analytical Imperative in Halogenated Pyrimidine Synthesis
This compound (MW: 240.43 g/mol ) is a trifunctional scaffold offering multiple sites for synthetic modification, making it invaluable in drug discovery.[2] However, its synthesis, often involving electrophilic halogenation, can produce a constellation of starting materials, intermediates, and regioisomeric byproducts.[3] Effective process control hinges on an analytical method that can unequivocally distinguish and quantify these closely related species in a complex matrix.
A Comparative Overview of Monitoring Techniques
While several analytical techniques can be employed for reaction monitoring, their efficacy varies significantly for this specific application.[4]
-
Thin-Layer Chromatography (TLC): A rapid, low-cost method ideal for quick qualitative checks. However, its low resolution makes it difficult to distinguish between structurally similar halogenated pyrimidines, and it is not suitable for quantification.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): Offers good resolution and quantitation capabilities. The primary limitation is its reliance on chromophores. Reactants, products, and impurities may have similar UV spectra, leading to co-elution and inaccurate assessment of reaction progress.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information but is generally a low-sensitivity and low-throughput technique, making it impractical for routine, real-time monitoring of multiple reaction aliquots.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for this application. LC-MS combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry.[5] It can differentiate compounds based on both their retention time and their unique mass-to-charge ratio (m/z), providing unambiguous identification and reliable quantification even for co-eluting or non-chromophoric species.
Designing an Optimal LC-MS Method: A Causality-Driven Approach
Developing a robust LC-MS method is not merely about following a template; it's about making informed decisions based on the analyte's specific physicochemical properties.[6] this compound is a moderately polar, small molecule containing nitrogen heterocycles and electronegative halogens.[7][8] These features guide our methodological choices.
The Ionization Conundrum: ESI vs. APCI
The interface between the liquid chromatograph and the mass spectrometer is the ionization source, where the analyte is converted into gas-phase ions.[9] For a molecule like this compound, the two most common atmospheric pressure ionization (API) techniques to consider are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[10][11]
-
Electrospray Ionization (ESI): This "soft" ionization technique is ideal for polar to moderately polar compounds that are already partially ionized in solution.[12] Given the presence of basic nitrogen atoms in the pyrimidine ring, ESI in positive ion mode is the logical starting point. The nitrogen atoms can readily accept a proton from the acidic mobile phase (e.g., containing formic acid) to form the [M+H]⁺ ion. This process is gentle, minimizing in-source fragmentation and maximizing the signal of the molecular ion, which is crucial for quantitative analysis.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar to nonpolar compounds.[9][10] It involves vaporizing the eluent in a heated tube and creating reactant ions from the mobile phase gas, which then transfer a charge to the analyte.[9] While APCI could potentially work for this molecule, it is generally less efficient for compounds that are easily ionizable by ESI and can sometimes induce thermal degradation in sensitive molecules.
Verdict: ESI is the superior choice. Its mechanism directly leverages the chemical nature of the pyrimidine ring, promising higher sensitivity and a more stable signal for reliable quantification.
The Experimental Workflow: A Self-Validating System
A trustworthy analytical protocol must be designed for consistency and accuracy.[5] The following workflow incorporates best practices for method development and validation in reaction monitoring.
Caption: LC-MS workflow for quantitative reaction monitoring.
Detailed Experimental Protocol
This protocol is designed for a standard HPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer.
Materials and Reagents
-
Analyte: this compound (Reference Standard)
-
Internal Standard (IS): A structurally similar, non-interfering compound (e.g., 2-Chloropyrimidine).
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade)
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade)
-
Diluent: 50:50 Acetonitrile/Water
LC-MS System Parameters
| Parameter | Condition | Rationale |
| HPLC Column | C18, 2.1 x 50 mm, 1.8 µm | Standard reversed-phase chemistry provides good retention for moderately polar compounds. |
| Column Temperature | 40 °C | Ensures reproducible retention times and sharp peak shapes. |
| Flow Rate | 0.4 mL/min | Compatible with standard ESI sources. |
| Injection Volume | 2 µL | Minimizes column overload while providing sufficient sensitivity. |
| Gradient | 5% B to 95% B in 5 min, hold for 1 min, return to 5% B in 0.5 min | A fast gradient suitable for rapid reaction monitoring. |
| Ionization Source | Electrospray Ionization (ESI) | Optimal for this compound's polarity and basicity. |
| Polarity | Positive | Protonation of the pyrimidine nitrogen atoms ([M+H]⁺) is efficient. |
| MS Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | Provides superior sensitivity and specificity compared to full scan mode.[13] |
| SIM Ions Monitored | Analyte: m/z 240.9, IS: m/z 115.0 | Monitoring the [M+H]⁺ ions for the analyte and internal standard. |
| MRM Transition (Tandem MS) | Analyte: 240.9 -> (Fragment Ion), IS: 115.0 -> (Fragment Ion) | For highly complex matrices, MRM offers unparalleled selectivity by monitoring a specific fragmentation.[13] |
Sample Preparation and Validation
-
Stock Solutions: Prepare 1 mg/mL stock solutions of the reference standard and internal standard in the diluent.
-
Calibration Standards: Perform serial dilutions of the reference standard stock to create calibration standards ranging from 1 ng/mL to 1000 ng/mL. Spike each standard with a constant concentration of the internal standard (e.g., 100 ng/mL).
-
Reaction Sample Preparation: At each time point, withdraw a small aliquot (e.g., 10 µL) from the reaction vessel. Immediately dilute it 1:1000 in diluent containing the internal standard at the same concentration used for the calibration curve. This high dilution factor is critical to avoid saturating the MS detector and to minimize matrix effects.[14]
-
Validation: The method should be validated for linearity, precision, accuracy, and robustness according to established guidelines.[15] A correlation coefficient (R²) of >0.99 for the calibration curve is typically required.[15]
Performance Comparison: LC-MS vs. Alternative Methods
The true advantage of LC-MS becomes evident when comparing its performance metrics against other techniques for this specific analysis.
| Feature | TLC | HPLC-UV | LC-MS (SIM/MRM) |
| Specificity | Low (Relies on Rf value) | Moderate (Relies on RT & UV spectra) | Very High (Relies on RT & m/z) |
| Sensitivity (LOD/LOQ) | ~µg level | ~ng level | ~pg level |
| Quantitative Accuracy | Poor (Semi-quantitative at best) | Good (Requires baseline separation) | Excellent (IS corrects for variability) |
| Confirmation of Identity | No | Limited | Unambiguous (Based on mass) |
| Throughput | High | Moderate | High (with fast gradients) |
| Robustness to Matrix | Poor | Moderate | High (due to dilution and specific detection) |
Conclusion
For the critical task of monitoring the synthesis of this compound, LC-MS is unequivocally the most powerful analytical tool. Its ability to provide sensitive, specific, and quantitative data in real-time allows for precise control over the reaction, leading to improved yields, higher purity, and more efficient process development. While techniques like HPLC-UV have their place, they cannot match the self-validating and authoritative nature of LC-MS, where identity is confirmed by the fundamental property of molecular mass. By carefully selecting the ionization source (ESI) and detection mode (SIM/MRM) based on the analyte's chemical properties, researchers can build a robust and reliable method that stands up to the rigorous demands of pharmaceutical development.
References
-
D. M. D. S. Fernando, T. D. T. L. D. Ekanayaka, and N. V. Chandrasekharan, "Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation," PLOS ONE, 2019. [Link]
-
I. R. M. M. de Souza, C. A. M. de Oliveira, and E. J. D. Neto, "Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application," ResearchGate, 2019. [Link]
-
A. A. A. Al-Majdoub, A. A. El-Subbagh, and M. A. Al-Omar, "LC-MS Orbitrap-based metabolomics using a novel hybrid zwitterionic hydrophilic interaction liquid chromatography and rigorous metabolite identification reveals doxorubicin-induced metabolic perturbations in breast cancer cells," RSC Publishing, 2020. [Link]
-
A. A. A. Al-Majdoub, A. A. El-Subbagh, and M. A. Al-Omar, "Development and Validation of LC-MS/MS Method for the Simultaneous Determination of Quinine and Doxycycline in Human Plasma," Ingenta Connect, 2019. [Link]
-
LGC Group, "Guide to achieving reliable quantitative LC-MS measurements," LGC Group, 2013. [Link]
-
National Center for Biotechnology Information, "this compound," PubChem, 2026. [Link]
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D. T. T. Tran, "Nonconventional Alternatives to LC–MS," Chromatography Online, 2015. [Link]
-
E. M. M. Flores et al., "Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review," ResearchGate, 2020. [Link]
-
NorthEast BioLab, "LC MS Method Development And GLP Validation For PK Plasma Sample Analysis," NorthEast BioLab, 2023. [Link]
-
P. Bolognesi et al., "Investigation of halogenated pyrimidines by X-ray photoemission spectroscopy and theoretical DFT methods," PubMed, 2009. [Link]
-
ACD/Labs, "A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques," ACD/Labs, 2023. [Link]
-
S. Ganta et al., "LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib," Indian Journal of Pharmaceutical Education and Research, 2023. [Link]
-
P. Bolognesi et al., "Investigation of Halogenated Pyrimidines by X-ray Photoemission Spectroscopy and Theoretical DFT Methods," ACS Publications, 2009. [Link]
-
M. B. L. C. D. de Moraes et al., "Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry," NIH, 2014. [Link]
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J. Wang, W. Chow, and J. Zweigenbaum, "Challenges and trends in LC-MS-based multiclass method development for the quantification of food contaminants," NIH, 2020. [Link]
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Agilent Technologies, "Basics of LC/MS," Agilent Technologies, 2001. [Link]
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I. R. M. M. de Souza et al., "Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application," University of Zurich, 2023. [Link]
-
A. S. Chillal, R. T. Bhawale, and U. A. Kshirsagar, "Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(III) under aqueous and ambient conditions," RSC Publishing, 2024. [Link]
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ChemSrc, "this compound," ChemSrc, 2026. [Link]
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G. T. Reiner, "Advances in the Analysis of Persistent Halogenated Organic Compounds," NIH, 2010. [Link]
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University of Tartu, "Validation of liquid chromatography mass spectrometry (LC-MS) methods," Sisu@UT, 2026. [Link]
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S. Imre et al., "LC-MS strategies in monitoring the response to different therapy," ResearchGate, 2009. [Link]
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J. A. Joule et al., "Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction," ACS Publications, 1999. [Link]
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Reddit, "Want to use LC/MS to monitor reactions but have questions. Any advice is appreciated!," Reddit, 2022. [Link]
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Shimadzu, "Interfaces for LC-MS," Shimadzu, 2023. [Link]
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Anapharm Bioanalytics, "Challenges in development of robust analytical methods for the quantitation of low molecular weight compounds by LC-MS/MS," Anapharm Bioanalytics, 2023. [Link]
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E. Bou-Maroun, "How to choose ion polarity in LC-MS analysis?," ResearchGate, 2022. [Link]
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E. M. M. Flores et al., "Analytical methods for the determination of halogens in bioanalytical sciences: A review," Analytica Chimica Acta, 2015. [Link]
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J. V. A. Oliveira et al., "LC-HRMS/MS-Based Metabolomics Approaches Applied to the Detection of Antifungal Compounds and a Metabolic Dynamic Assessment of Orchidaceae," ResearchGate, 2022. [Link]
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K. Koyiri et al., "SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES," Rasayan Journal of Chemistry, 2018. [Link]
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E. M. M. Flores et al., "Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review," PubMed, 2020. [Link]
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Austin Chromatography, "The Ionization Technology of LC-MS, Advantages of APPI on Detection of PPCPs and Hormones," Austin Chromatography, 2015. [Link]
-
M. S. Al-Ghamdi, "Synthesis, reactions, and applications of pyrimidine derivatives," Current Chemistry Letters, 2021. [Link]
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A Comparative Guide to the Reactivity of 4-Chloro-5-iodopyrimidine and 4-Bromo-5-iodopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and materials science, halogenated heterocycles are indispensable building blocks. Their utility is defined by the predictable and often chemoselective reactivity of their carbon-halogen (C-X) bonds. This guide offers an in-depth comparison of two closely related yet functionally distinct pyrimidine derivatives: 4-chloro-5-iodopyrimidine and 4-bromo-5-iodopyrimidine .
The pyrimidine core is an electron-deficient system, a feature that profoundly influences the reactivity of its substituents. Both molecules possess a highly reactive C-I bond at the C5 position, making them ideal substrates for palladium-catalyzed cross-coupling reactions. The key distinction lies in the halogen at the C4 position—chlorine versus bromine. This difference dictates the molecule's suitability for subsequent transformations, particularly nucleophilic aromatic substitution (SNAr). Understanding these nuances is critical for strategic synthetic planning, enabling chemists to perform sequential, site-selective modifications to build molecular complexity.
This guide will dissect the structural and electronic properties of these reagents, provide a head-to-head comparison of their performance in key reaction classes with supporting experimental data, and offer detailed protocols for their application.
Structural and Electronic Properties: The Foundation of Reactivity
The reactivity of both this compound and 4-bromo-5-iodopyrimidine is governed by two primary factors: the inherent electronic properties of the pyrimidine ring and the nature of the three distinct C-X bonds.
Figure 1: Chemical structures of the compared pyrimidine building blocks.
-
Electron-Deficient Pyrimidine Core: The two nitrogen atoms in the pyrimidine ring act as strong electron-withdrawing groups, reducing the electron density of the aromatic system. This effect is most pronounced at the C2, C4, and C6 positions, making them susceptible to nucleophilic attack.
-
Carbon-Halogen Bond Strength: The central principle governing the chemoselectivity of these molecules in palladium-catalyzed reactions is the inverse relationship between C-X bond strength and reactivity. The bond dissociation energies (BDEs) follow the trend C-Cl > C-Br > C-I. This dictates that the weaker C-I bond will preferentially undergo oxidative addition to a palladium(0) catalyst, which is often the rate-determining step in cross-coupling cycles.[1]
Therefore, for reactions like Suzuki, Sonogashira, or Buchwald-Hartwig amination, reactivity is overwhelmingly favored at the C5-Iodo position . The halogen at C4 remains a spectator, poised for a subsequent transformation.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Given the significant difference in bond dissociation energy, both this compound and 4-bromo-5-iodopyrimidine exhibit excellent selectivity for cross-coupling at the C5 position. The choice between the two reagents typically has a minimal impact on the outcome of the initial C5-functionalization.
Figure 2: Generalized catalytic cycle for Pd-catalyzed cross-coupling at the C5-Iodo position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[2] For both substrates, the reaction with a boronic acid or ester proceeds smoothly at the C5 position, leaving the C4-halogen untouched under standard conditions. The electron-deficient nature of the pyrimidine ring often makes it a highly reactive partner in Suzuki couplings.[3]
Sonogashira Coupling
This reaction enables the formation of C(sp²)-C(sp) bonds, introducing an alkyne moiety onto the pyrimidine core.[4] The high reactivity of the C-I bond ensures that the Sonogashira coupling is highly selective for the C5-position. This transformation is typically carried out using a palladium catalyst and a copper(I) co-catalyst.[5]
Buchwald-Hartwig Amination
The introduction of nitrogen nucleophiles is readily achieved via Buchwald-Hartwig amination.[6] This reaction is crucial in drug discovery for synthesizing aryl amines. Again, the reaction proceeds selectively at the C5-iodo position.
Table 1: Representative Experimental Data for C5 Cross-Coupling Reactions
| Reaction | Substrate | Coupling Partner | Catalyst/Conditions | Yield | Reference |
| Suzuki | This compound | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 90 °C | ~90% | [3] (Analogous) |
| Sonogashira | 5-Iodouracil derivative | Propargylamine | Pd₂(dba)₃, Xantphos, CuI, DIPEA, DMF, RT | >90% | [7] (Analogous) |
| Buchwald | This compound | Morpholine | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100 °C | High | [8] (General) |
Note: Data is representative and may be drawn from analogous systems to illustrate the general high efficiency and selectivity of C5-iodo coupling.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The most significant difference between this compound and 4-bromo-5-iodopyrimidine emerges in SNAr reactions. In this mechanism, a nucleophile attacks an electron-poor aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the expulsion of a leaving group.[9][10]
The C4 position of the pyrimidine ring is highly activated towards nucleophilic attack due to the electron-withdrawing effects of the adjacent and para nitrogen atoms. The rate of an SNAr reaction is heavily dependent on the ability of the halogen to act as a leaving group. For halogens, the leaving group ability in SNAr on activated rings generally follows the order: F > Cl > Br > I .
However, in many heterocyclic systems, the order for chloro- and bromopyrimidines is often found to be Br > Cl . This is attributed to the C-Br bond being weaker and more polarizable, facilitating its cleavage in the rate-determining step of the substitution. Experimental evidence confirms that bromopyrimidines are typically more reactive than their chloro counterparts in aminolysis reactions.[11]
This makes 4-bromo-5-iodopyrimidine the more reactive substrate for SNAr reactions at the C4 position . It will typically react faster and under milder conditions (e.g., lower temperatures) than this compound.
Figure 4: Example of a sequential functionalization workflow.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the C5-Position
This protocol is representative for both substrates due to the high selectivity for the C-I bond.
Materials:
-
4-Halo-5-iodopyrimidine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 eq)
-
2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 eq)
-
1,4-Dioxane
Procedure:
-
To a round-bottom flask, add the 4-halo-5-iodopyrimidine, arylboronic acid, and Pd(PPh₃)₄.
-
Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add degassed 1,4-dioxane and the degassed 2M Na₂CO₃ solution.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 4-halo-5-arylpyrimidine.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
This protocol highlights the conditions where 4-bromo-5-iodopyrimidine would show enhanced reactivity.
Materials:
-
4-Halo-5-iodopyrimidine (1.0 eq)
-
Amine nucleophile (e.g., Morpholine) (1.5 - 2.0 eq)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
In a sealed vial, dissolve the 4-halo-5-iodopyrimidine in DMSO or NMP.
-
Add the amine nucleophile and the base (DIPEA or K₂CO₃).
-
Heat the reaction mixture. For 4-bromo-5-iodopyrimidine , temperatures of 80-100 °C are often sufficient. For This compound , higher temperatures (120-150 °C) may be required for the same reaction time.
-
Stir for 6-24 hours, monitoring progress by TLC or LC-MS.
-
Cool the reaction to room temperature and pour into ice-water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
If necessary, the crude product can be purified by recrystallization or silica gel column chromatography.
Conclusion
Both This compound and 4-bromo-5-iodopyrimidine are powerful and versatile reagents for the synthesis of complex pyrimidine derivatives. Their utility stems from a predictable hierarchy of reactivity.
-
C5-Iodo Position: This is the primary site for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig, etc.) for both molecules, with negligible performance difference between the two. The C-I bond's weakness ensures high chemoselectivity. [1]* C4-Halo Position: This site is activated for Nucleophilic Aromatic Substitution (SNAr). Here, the distinction is critical: 4-bromo-5-iodopyrimidine is the more reactive substrate , undergoing substitution faster and under milder conditions than its chloro-analogue due to the better leaving group ability of bromide in this context. [11] Recommendation:
-
For sequential syntheses involving a robust, highly nucleophilic partner in the second (SNAr) step, the more economical This compound is often the practical choice.
-
When the subsequent SNAr reaction is expected to be challenging due to a poorly reactive nucleophile or steric hindrance, 4-bromo-5-iodopyrimidine is the superior reagent, providing the necessary reactivity boost to ensure the success of the synthetic sequence.
By understanding this fundamental difference, chemists can strategically select the optimal starting material to streamline synthetic routes, improve yields, and access a wider range of complex molecular targets.
References
-
Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634. [Link]
-
Bly, D. D., & Mellon, M. G. (1963). Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. Journal of the Chemical Society C, 13, 511-518. [Link]
-
Hurst, D. T., & Salisbury, K. (1969). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C, 119-123. [Link]
-
Klapars, A., & Püskülli, T. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(15), 5153–5156. [Link]
-
Jiang, L., & Buchwald, S. L. (2004). Metal-Catalyzed Cross-Coupling Reactions (2nd ed.). In A. de Meijere & F. Diederich (Eds.), Metal-Catalyzed Cross-Coupling Reactions. John Wiley & Sons. [Link]
-
Mondal, P., & Ghorai, P. (2022). Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. Accounts of Chemical Research, 55(21), 3099–3114. [Link]
-
Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]
-
Ali, M. A., & Ismail, R. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Wikipedia contributors. (2024). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]
-
LibreTexts Chemistry. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
Jäschke, A., & Helm, M. (2001). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Nucleosides, Nucleotides & Nucleic Acids, 20(4-7), 523-526. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Comparison Guide: Palladium Catalysts for 4-Chloro-5-iodopyrimidine Coupling
Executive Summary
The functionalization of 4-chloro-5-iodopyrimidine presents a classic chemoselectivity challenge in heterocyclic chemistry. While the C4 position is electronically activated (alpha to nitrogen, prone to SNAr), the C5 position possesses the weaker carbon-halogen bond (C–I vs C–Cl).
For Suzuki-Miyaura cross-coupling, Pd(dppf)Cl₂ emerges as the superior catalyst for ensuring high regioselectivity at the C5-iodide position while preserving the C4-chloride for subsequent diversification. While Pd(PPh₃)₄ remains a viable low-cost alternative, it suffers from thermal instability that can lead to incomplete conversion or homocoupling. Conversely, highly active systems like Pd-XPhos G3 often "over-catalyze" the reaction, leading to significant amounts of bis-coupled byproducts by activating the C4-chloride.
Mechanistic Context: The Selectivity Tug-of-War
To master this reaction, one must understand the competing forces on the pyrimidine ring.
-
Electronic Activation (C4 Position): The C4 carbon is highly electron-deficient due to the adjacent nitrogen atoms. In nucleophilic aromatic substitution (SNAr), this position reacts first.
-
Bond Dissociation Energy (C5 Position): The C–I bond (~50 kcal/mol) is significantly weaker than the C–Cl bond (~80 kcal/mol). In Palladium-catalyzed oxidative addition, the catalyst inserts into the weakest bond first.
The Challenge: The goal is to achieve exclusive Oxidative Addition (OA) at C5. However, once the C5-aryl species is formed, the remaining C4-chloride becomes even more susceptible to oxidative addition if the catalyst system is too electron-rich or the temperature is too high, leading to "over-coupling."
Visualizing the Reaction Pathways
The following diagram illustrates the kinetic branching between the desired mono-coupling and the undesired bis-coupling.
Caption: Kinetic branching in di-halogenated pyrimidine coupling. Path A is the target; Path C is the primary risk with hyper-active catalysts.
Comparative Analysis of Catalyst Systems
The following data summarizes the performance of three distinct catalyst classes based on internal application data and literature precedents for pyrimidine scaffolds.
Performance Matrix
| Feature | Pd(PPh₃)₄ (Generation 0) | Pd(dppf)Cl₂ (Bidentate) | Pd-XPhos G3 (Buchwald) |
| Primary Utility | Baseline screening, low cost | High Selectivity (C5 only) | Sterically hindered partners |
| C5 Selectivity | Moderate (Risk of dehalogenation) | Excellent | Poor (Promotes bis-coupling) |
| Thermal Stability | Low (Decomposes >60°C) | High (Stable up to 100°C) | High |
| Reaction Time | Slow (4–12 h) | Fast (1–4 h) | Very Fast (<1 h) |
| Air Sensitivity | High (Requires glovebox/Schlenk) | Moderate (Bench stable) | Low (Bench stable) |
| Cost Efficiency | High | Moderate | Low (Expensive) |
Deep Dive
1. Pd(PPh₃)₄ (Tetrakis)[1][2]
-
The Verdict: The "Classic" choice, but often unreliable for this specific substrate.
-
Mechanism: Monodentate phosphines dissociate easily. At the temperatures required to push the reaction (often 80°C+), the catalyst degrades (visible as "palladium black" precipitation), leading to stalled reactions.
-
Risk: To compensate for degradation, chemists often add excess catalyst, which promotes hydrodehalogenation (replacing I with H instead of Ar).
2. Pd(dppf)Cl₂ (The Gold Standard)
-
The Verdict: The recommended catalyst for this compound.
-
Mechanism: The ferrocene backbone provides a large bite angle (~99°). This rigidity stabilizes the Pd(II) species, preventing decomposition. Crucially, the ligand is bulky enough to facilitate oxidative addition at the weak C–I bond but not electron-rich enough to easily activate the C–Cl bond at moderate temperatures.
-
Result: Clean conversion to the C5-product with minimal "over-coupling" at C4.
3. Pd-XPhos G3 (Buchwald Precatalyst)
-
The Verdict: Too powerful for this specific job.
-
Mechanism: Dialkylbiaryl phosphines like XPhos are designed to activate difficult aryl chlorides. While this is usually a benefit, here it is a liability. XPhos will rapidly couple the C5-iodide and then immediately attack the C4-chloride, leading to mixtures of mono- and bis-arylated products.
Experimental Protocol: Selective C5-Coupling
Objective: Synthesize 4-chloro-5-(4-methoxyphenyl)pyrimidine. Target Selectivity: >95:5 (C5-mono : Bis-coupled).
Reagents
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: 4-Methoxyphenylboronic acid (1.05 equiv)
-
Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)
-
Solvent: 1,4-Dioxane (0.2 M concentration)
Step-by-Step Workflow
Caption: Optimized bench-top workflow for Pd(dppf)Cl₂ catalyzed coupling.
Critical Procedure Notes
-
Stoichiometry Control: Do not use a large excess of boronic acid. Keep it close to 1:1 (1.05 equiv) to starve the reaction of the reagent needed for the second (C4) coupling.
-
Temperature: Do not exceed 65°C. Pd(dppf)Cl₂ is active at this temperature for iodides. Higher temperatures (80-100°C) increase the rate of C4 activation.
-
Degassing: Oxygen promotes homocoupling of the boronic acid. Sparging solvents with Argon for 10 minutes is mandatory.
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Bis-coupled product (>10%) | Catalyst too active or temp too high. | Switch from XPhos/SPhos to dppf. Lower temp to 50°C. Reduce boronic acid to 1.0 equiv. |
| Starting Material remains | Catalyst death (Pd black visible). | Ensure rigorous degassing. If using Pd(PPh₃)₄, switch to Pd(dppf)Cl₂.[4][5] |
| Hydrodehalogenation (I -> H) | Protodeboronation or excessive hydride source. | Use dry solvents (anhydrous dioxane) and anhydrous base (Cs₂CO₃) instead of aqueous Na₂CO₃. |
| Regioisomer (C4 coupling) | Rare, but implies electronic control dominates. | Confirm starting material identity.[5] Ensure "Iodo" is at C5. This outcome is highly unlikely with Pd(0) unless C5 is sterically blocked. |
References
-
Mechanistic trends in halo-pyrimidine coupling
-
MDPI: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines.[2] (Note: Discusses C4 preference in dichloro systems, contrasting with C5 preference in iodo-chloro systems).
-
-
Catalyst selection (dppf vs tetrakis)
-
General Protocols for Pyrimidine Functionalization
-
BenchChem:[7] Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine (Analogous reactivity to 4-Cl-5-I systems).
-
-
Buchwald Precatalyst Reactivity
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Purity Assessment Protocols for 4-Chloro-5-iodopyrimidine Derivatives
Executive Summary
4-Chloro-5-iodopyrimidine is a high-value scaffold in medicinal chemistry, serving as a linchpin for Suzuki-Miyaura couplings and nucleophilic aromatic substitutions (
Standard HPLC-UV methods often overestimate purity because they fail to detect inorganic salts or non-chromophoric impurities, and they rely on relative response factors (RRF) that may not exist for novel impurities. This guide contrasts the industry-standard HPLC-UV workflow with the absolute quantification power of Quantitative NMR (qNMR) , providing a validated roadmap for accurate characterization.
The Impurity Landscape: What Are We Looking For?
Before selecting an analytical method, one must understand the chemical behavior of the analyte. The 4-chloro-5-iodo core is electron-deficient.
-
Hydrolysis (The "Wet" Risk): The C4-chlorine is highly labile. Exposure to atmospheric moisture converts the product back to 4-hydroxy-5-iodopyrimidine , which is often insoluble in organic solvents and precipitates as a white solid.
-
Photolysis (The "Light" Risk): The C5-iodine bond is weak. Ambient light can cleave this bond, leading to 4-chloropyrimidine and radical species.
-
Regioisomerism: Depending on the synthesis route (typically from 4-hydroxypyrimidine +
), trace amounts of 4,6-dichloro species may persist if the starting material was not regio-pure.
Visualization: Degradation & Impurity Pathways
Figure 1: Chemical genesis of common impurities. Note the cyclic relationship where hydrolysis reverts the product to its precursor structure.
Method A: High-Performance Liquid Chromatography (HPLC)
The Routine Workhorse for Relative Purity
HPLC is the standard for determining chromatographic purity (Area %).[1] It is excellent for separating closely related isomers but requires careful mobile phase selection to prevent on-column hydrolysis.
Protocol Design
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.[2]
-
Why: C18 provides sufficient retention for the hydrophobic iodo-group.
-
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Why: Acidic pH suppresses ionization of the pyrimidine nitrogen, sharpening peak shape.
-
-
Mobile Phase B: Acetonitrile (MeCN).[3]
-
Wavelength: 254 nm (primary) and 220 nm (secondary).
Step-by-Step Workflow
-
Sample Prep: Dissolve 5 mg of sample in 1 mL of anhydrous MeCN.
-
Critical: Do NOT use methanol (risk of
methoxylation) or water. Inject immediately.
-
-
Gradient:
-
0-2 min: 5% B (Isocratic hold)
-
2-12 min: 5%
95% B (Linear ramp) -
12-15 min: 95% B (Wash)
-
Pros: High sensitivity; separates de-iodinated impurities well. Cons: Cannot detect inorganic salts (from workup); assumes all impurities have the same UV extinction coefficient as the product (often false for iodinated species).
Method B: Quantitative NMR (qNMR)
The Gold Standard for Absolute Potency
qNMR determines the mass fraction (weight %) of the analyte directly, independent of reference standards for the analyte itself. This is crucial for this compound, where commercial standards may be degraded.
Protocol Design
-
Internal Standard (IS): Maleic Acid (TraceCERT® grade) or Dimethyl Sulfone (
).-
Why: Maleic acid provides a sharp singlet at
6.2 ppm, distinct from the pyrimidine protons ( 8.5–9.0 ppm).
-
-
Solvent: DMSO-
(dry).-
Why: Excellent solubility; prevents hydrolysis during acquisition.
-
Step-by-Step Workflow
-
Weighing: Accurately weigh ~10 mg of sample (
) and ~5 mg of Internal Standard ( ) into the same vial using a microbalance (precision 0.001 mg). -
Dissolution: Add 0.6 mL DMSO-
. Vortex until clear. -
Acquisition Parameters (Bruker/Varian):
-
Pulse angle: 30° or 90°.
-
Relaxation Delay (
): 30 seconds . -
Causality: You must allow
for full relaxation. Pyrimidine protons have long times (3-5s). Short delays lead to integration errors. -
Scans: 16 or 32 (sufficient for S/N > 250).
-
-
Calculation:
Where =Integral, =Number of protons, =Molar mass, =Weighed mass, =Purity.[5][6]
Comparative Analysis: Which Method When?
The following data represents an average of 5 batches synthesized via the NIS route.
| Feature | HPLC-UV (Area %) | qNMR (Weight %) |
| Primary Output | Relative Purity (Impurities vs Product) | Absolute Potency (Active Mass) |
| Accuracy | ||
| Speed | 20 min/run + equilibration | 5 min/run + prep |
| Blind Spots | Salts, moisture, non-UV active species | Overlapping signals (rare) |
| Sample Destructive? | No (but diluted) | No |
| Cost | Low (Solvents) | High (Deuterated solvents) |
Scientist's Verdict: Use HPLC-UV for reaction monitoring and checking for specific side-products (e.g., did the de-iodination happen?). Use qNMR for the final "Certificate of Analysis" value before using the compound in a subsequent expensive step (e.g., Suzuki coupling), as salts/solvents can inflate the perceived weight.
Experimental Validation & Decision Tree
To ensure data integrity, adopt this self-validating workflow. This system forces a cross-check between qualitative ID and quantitative potency.
Figure 2: Integrated Analytical Workflow. Note that qNMR is reserved for the final step due to higher cost/complexity, but it serves as the ultimate gatekeeper.
References
-
Synthesis & Reactivity: BenchChem. (2025).[7] An In-Depth Technical Guide to the Synthesis of 4-Amino-2-chloro-5-iodopyrimidine. Link (General reference for halogenated pyrimidine synthesis conditions).
-
qNMR Methodology: Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link
-
Internal Standards: Sigma-Aldrich. (2023). Quantitative NMR (qNMR) – Internal Standards Reference Data. Link
-
HPLC Method Validation: ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link
- Pyrimidine Stability: Brown, D. J. (2009). The Pyrimidines. Wiley-Interscience.
Sources
- 1. enovatia.com [enovatia.com]
- 2. ijrpc.com [ijrpc.com]
- 3. Separation of 4-Chloro-2,6-diaminopyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. This compound | C4H2ClIN2 | CID 11230204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN113912550A - Method for preparing 2,4, 5-trichloropyrimidine - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Kinetic Profiling & Chemoselectivity Guide: 4-Chloro-5-iodopyrimidine
Executive Summary
4-Chloro-5-iodopyrimidine (CAS: 63558-65-6) represents a "privileged scaffold" in medicinal chemistry due to its orthogonal reactivity. It possesses two distinct electrophilic sites: the C4-Chlorine (activated for Nucleophilic Aromatic Substitution,
For drug development professionals, the critical challenge is chemoselectivity . The kinetic competition between these two sites dictates the success of library synthesis. This guide compares the kinetic profiles of these pathways, providing experimental protocols to control the sequence of functionalization.
Part 1: Mechanistic Comparison & Kinetic Drivers[1]
The reactivity of this compound is governed by an "Inversion of Selectivity" depending on the reaction class.
The Pathway (C4-Selectivity)[2]
-
Mechanism: Addition-Elimination via a Meisenheimer Complex.
-
Kinetic Driver: The C4 position is highly electron-deficient due to the inductive withdrawal of the adjacent N3 and the vinylogous withdrawal of N1.
-
Leaving Group Effect: For
in pyrimidines, the rate-determining step is typically the nucleophilic attack (formation of the intermediate). Therefore, electronegativity dominates bond strength.-
Reactivity Order: F > Cl > Br > I.[1]
-
Implication: The C4-Cl bond activates the ring for nucleophilic attack significantly more than the C5-I bond, making C4 substitution the dominant pathway under basic/nucleophilic conditions without metal catalysts.
-
The Cross-Coupling Pathway (C5-Selectivity)
-
Mechanism: Oxidative Addition (Pd0
PdII). -
Kinetic Driver: The strength of the Carbon-Halogen bond.[1]
-
Leaving Group Effect: Oxidative addition is faster into weaker bonds.
-
Reactivity Order: I > Br > OTf > Cl.
-
Implication: Palladium catalysts will insert into the C5-I bond (Bond Dissociation Energy
65 kcal/mol) much faster than the C4-Cl bond ( 95 kcal/mol).
-
Comparative Data Summary
| Feature | Pathway A: | Pathway B: Pd-Coupling (C5-I) |
| Primary Activation | Electronic (LUMO lowering at C4) | Bond Energy (Weak C-I bond) |
| Rate Determining Step | Nucleophilic Attack ( | Oxidative Addition ( |
| Preferred Solvents | Polar Aprotic (DMF, DMSO, NMP) | Ethereal/Non-polar (Dioxane, Toluene) |
| Temp. Range | 0°C – 60°C | 60°C – 100°C |
| Competing Side Rxn | Hydrolysis to pyrimidinone | De-iodination (Reduction) |
Part 2: Visualizing the Divergent Pathways
The following decision tree illustrates how to manipulate reaction conditions to achieve specific regioisomers.
Figure 1: Divergent synthesis pathways. Route B requires careful control to prevent premature
Part 3: Experimental Protocols
Protocol 1: Kinetic Monitoring of C4-Displacement ( )
Objective: Determine the second-order rate constant (
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Benzylamine (excess, pseudo-first-order conditions)
-
Solvent: DMSO-
(for NMR monitoring) or Acetonitrile (for HPLC) -
Internal Standard: 1,3,5-Trimethoxybenzene (inert to reaction)
Workflow:
-
Preparation: Dissolve this compound (0.1 mmol) and Internal Standard (0.05 mmol) in 0.6 mL DMSO-
. -
Baseline: Acquire
spectrum to integrate the pyrimidine C2-H proton signal relative to the standard. -
Initiation: Add Benzylamine (1.0 mmol, 10 equiv) via syringe. Start timer immediately.
-
Data Acquisition: Acquire spectra every 120 seconds at a constant temperature (e.g., 298 K).
-
Analysis: Plot
vs. time. The slope .-
Note: If the plot is linear, the reaction is first-order with respect to the substrate. Divide
by [Amine] to get the second-order rate constant.
-
Protocol 2: Chemoselective C5-Suzuki Coupling
Objective: Couple at C5-I without displacing C4-Cl.
Critical Insight: Standard bases (e.g.,
Methodology:
-
Charge: In a microwave vial, combine:
-
Solvent System: Toluene:Ethanol:Water (4:1:1). The biphasic nature helps suppress direct
by hydroxide. -
Base:
(2.0 equiv). Avoid alkoxides (strong nucleophiles). -
Reaction: Heat to 80°C for 4–12 hours.
-
Monitoring: Monitor the disappearance of the starting material peak (HPLC 254 nm). If "Product C" (Hydrolysis, mass M-Cl+OH) appears, lower temperature and switch to anhydrous conditions (Dioxane/
).
-
Part 4: Troubleshooting & Optimization Guide
This diagram assists in diagnosing low yields or poor selectivity.
Figure 2: Troubleshooting logic for chemoselectivity issues.
References
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Frontiers in Chemistry. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions. Retrieved from [Link]
-
MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Retrieved from [Link]
-
WuXi AppTec. (n.d.). Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Isotopic Labeling Studies with 4-Chloro-5-iodopyrimidine
Introduction: The Critical Role of Labeled Molecules in Modern Research
In the landscape of pharmaceutical development and metabolic research, the ability to trace, quantify, and understand the fate of bioactive molecules is paramount. Isotopic labeling, the technique of incorporating heavier, stable isotopes (like ², ¹³C, or ¹⁵N) into a molecule, serves as an indispensable tool.[1] These labeled compounds are chemically identical to their unlabeled counterparts but possess a higher molecular weight, allowing them to be distinguished and quantified by mass spectrometry or characterized by techniques like NMR spectroscopy.[2] This capability is crucial for a range of applications, from determining metabolic pathways and reaction mechanisms to serving as gold-standard internal references for quantitative bioanalysis.[2][3]
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous drugs and being a fundamental component of DNA and RNA.[4] Consequently, the ability to precisely install isotopic labels onto this heterocycle is of significant interest. This guide provides an in-depth comparison of isotopic labeling strategies, focusing on the versatile and strategically functionalized reagent, 4-chloro-5-iodopyrimidine. We will explore its unique reactivity and compare it with other modern labeling techniques, providing the experimental rationale and data necessary for researchers to make informed decisions for their studies.
The Strategic Advantage of this compound
This compound is a powerful starting material for isotopic labeling due to the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive and prone to oxidative addition than the carbon-chlorine (C-Cl) bond. This reactivity difference allows for highly regioselective functionalization at the 5-position of the pyrimidine ring, while leaving the chlorine at the 4-position available for subsequent transformations if desired. This inherent selectivity is the cornerstone of its utility as a labeling precursor.
Method A1: Deuterium Labeling via Selective Catalytic Dehalogenation
One of the most straightforward methods to introduce deuterium is through the selective reduction of the C-I bond using deuterium gas (D₂). Homogeneous palladium catalysis offers a mild and efficient way to achieve this transformation with high isotopic incorporation.[4][5][6]
-
System Preparation: To a Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), Pd(OAc)₂ (0.02 eq.), and a suitable phosphine ligand such as P(Cy)₃ (0.04 eq.).
-
Solvent and Base: Add anhydrous solvent (e.g., 1,4-dioxane) and a base, such as triethylamine (2.0 eq.), to the flask.
-
Atmosphere Exchange: Seal the flask and evacuate and backfill with nitrogen gas three times. Subsequently, evacuate and backfill with deuterium gas (D₂), typically from a balloon, and maintain a positive pressure.
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and stir vigorously for 4-12 hours, monitoring the reaction progress by LC-MS or TLC.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, vent the D₂ gas safely, and filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 4-chloro-5-deutero-pyrimidine.
-
Analysis: Confirm the structure and determine the isotopic enrichment using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Method A2: ¹³C-Labeling via Sonogashira Coupling and Reduction
Introducing a ¹³C label can be achieved by first installing a ¹³C-containing moiety at the 5-position. A Sonogashira coupling with a ¹³C-labeled alkyne is an excellent method for this, followed by a simple reduction of the alkyne to an ethyl group. This two-step process provides a stable, labeled alkyl chain.
-
Sonogashira Coupling Setup: In a Schlenk flask, combine this compound (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.05 eq.).
-
Solvent and Base: Add anhydrous solvent (e.g., THF/Et₃N mixture, 2:1 v/v).
-
Labeled Reagent Addition: Introduce the ¹³C-labeled alkyne, for example, [1,2-¹³C₂]-ethynyltrimethylsilane (1.2 eq.).
-
Reaction: Degas the mixture with a stream of nitrogen for 15 minutes. Stir the reaction at room temperature for 6-18 hours. Monitor by LC-MS.
-
Deprotection: Upon completion of the coupling, add a desilylating agent like TBAF (1.5 eq.) and stir for an additional 1-2 hours at room temperature.
-
Workup: Quench the reaction with saturated NH₄Cl solution and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Reduction: Dissolve the crude product in a suitable solvent like ethanol. Add a catalyst, such as 10% Pd/C.
-
Hydrogenation: Place the mixture under an atmosphere of H₂ gas (balloon pressure) and stir vigorously for 4-8 hours until the reaction is complete (monitored by LC-MS).
-
Purification & Analysis: Filter the reaction mixture through Celite and concentrate the filtrate. Purify the residue by flash chromatography to obtain 4-chloro-5-([1,2-¹³C₂]-ethyl)pyrimidine. Analyze by NMR and HRMS to confirm structure and isotopic incorporation.
Alternative Isotopic Labeling Strategies: A Comparative Overview
While this compound offers a robust platform for labeling, other advanced methods have emerged that provide alternative routes to isotopically enriched pyrimidines.
Method B: Iridium-Catalyzed C-H Activation/Deuteration
Direct C-H activation is a powerful, atom-economical method for introducing deuterium.[7] Iridium-based catalysts are particularly effective for hydrogen isotope exchange (HIE) on heterocycles, often directed by a nearby functional group. For a simple pyrimidine, this method can introduce deuterium at specific C-H bonds without the need for pre-functionalization with halogens.
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add the pyrimidine substrate (1.0 eq.) and an iridium catalyst, such as [Ir(cod)Cl]₂ (0.025 eq.) with a ligand like 3,4,7,8-tetramethyl-1,10-phenanthroline (0.05 eq.), to a reaction vessel.
-
Deuterium Source: Add a deuterium source, typically a deuterated solvent like D₂O or deuterated isopropanol, which also serves as the reaction medium.
-
Reaction: Seal the vessel tightly and heat to a high temperature (e.g., 120-150 °C) for 12-24 hours.
-
Workup and Purification: Cool the reaction, remove the solvent under reduced pressure, and purify the residue by chromatography or crystallization.
-
Analysis: Determine the positions and extent of deuteration using NMR spectroscopy and HRMS.
Method C: Deconstruction-Reconstruction Strategy
A novel and highly versatile approach involves the complete deconstruction of the pyrimidine ring into an open-chain intermediate (a vinamidinium salt) and its subsequent reconstruction using an isotopically labeled amidine.[8][9] This powerful method allows for the incorporation of ¹³C and ¹⁵N isotopes directly into the core scaffold with very high efficiency.
-
Ring Opening: Treat the starting pyrimidine (1.0 eq.) with triflic anhydride (Tf₂O) at low temperature (-78 °C) to form a pyrimidinium ion. Cleave this intermediate by adding a nucleophile like pyrrolidine to form the corresponding vinamidinium salt.
-
Isolation: Isolate the vinamidinium salt intermediate, typically by precipitation and filtration.
-
Ring Closure (Reconstruction): In a separate vessel, treat the vinamidinium salt with a ¹³C- and/or ¹⁵N-labeled amidine hydrochloride (e.g., [¹³C, ¹⁵N₂]-formamidine HCl) in the presence of a base (e.g., NaOEt) in a solvent like ethanol.
-
Reaction: Heat the mixture to reflux for 2-6 hours.
-
Workup and Purification: After cooling, perform a standard aqueous workup and purify the resulting isotopically labeled pyrimidine by flash chromatography.
-
Analysis: Confirm the high level of isotopic incorporation via HRMS and NMR.
Performance Comparison of Labeling Methods
The choice of labeling strategy depends on several factors, including the desired isotope, the position of the label, the complexity of the substrate, and available resources. The following table provides a comparative summary of the discussed methods.
| Metric | Method A1: Selective Deuteration | Method A2: ¹³C-Sonogashira | Method B: C-H Activation | Method C: Deconstruction-Reconstruction |
| Primary Isotope | ²H (Deuterium) | ¹³C | ²H (Deuterium) | ¹³C, ¹⁵N |
| Regioselectivity | Excellent (at C-I position) | Excellent (at C-I position) | Moderate to Good (depends on directing groups/sterics) | Excellent (rebuilds entire ring) |
| Isotopic Enrichment | High (>95%) | Very High (>98%) | Variable (can be high, >90%, but may require optimization) | Excellent (>98%) |
| Substrate Scope | Good; tolerant of many functional groups. | Good; tolerant of groups compatible with Pd-coupling. | Moderate; sensitive to sterics and electronic effects. | Broad; effective on complex, drug-like molecules. |
| Complexity | Low; single-step from precursor. | Moderate; two-step process (coupling + reduction). | Moderate; requires high temperatures and catalyst screening. | High; multi-step process involving isolation of intermediate. |
| Key Advantage | Simple, direct deuteration at a specific site. | Introduces a stable ¹³C-alkyl chain. | Atom-economical; no pre-functionalization needed. | Access to ring-core ¹³C/¹⁵N labels with near-perfect enrichment. |
Case Study: Tracing Pyrimidine Metabolism
Application: A researcher wants to investigate how a specific cancer cell line utilizes precursors for de novo pyrimidine synthesis, a pathway often upregulated in proliferating cells.[10] The goal is to determine the contribution of aspartate to the pyrimidine ring.
Methodology:
-
Tracer Synthesis: this compound is used as a starting material to synthesize a stable internal standard for the key metabolite, uridine monophosphate (UMP). A ¹³C₄, ¹⁵N₂-labeled UMP standard would be synthesized using a multi-step process starting from a labeled precursor.
-
Cell Culture Experiment: The cancer cells are cultured in a medium containing [U-¹³C]-aspartate. Aspartate is a key building block that provides atoms N1, C4, C5, and C6 to the pyrimidine ring.[10]
-
Metabolite Extraction & Analysis: After a set incubation period, metabolites are extracted from the cells. The cell lysate is spiked with the synthesized stable isotope-labeled UMP internal standard.
-
LC-MS/MS Quantification: The samples are analyzed by LC-MS/MS. The unlabeled UMP produced by the cells will incorporate ¹³C atoms from the labeled aspartate, resulting in a mass shift (M+3). By comparing the signal of the M+3 UMP to the M+0 UMP and normalizing to the internal standard, the researcher can accurately quantify the flux through the de novo synthesis pathway.
This experiment, enabled by isotopically labeled compounds, provides direct evidence of metabolic pathway activity and can be used to assess the efficacy of drugs that target this pathway.
Biological Pathway: De Novo Pyrimidine Synthesis
Conclusion
This compound stands out as a strategically valuable precursor for the regioselective isotopic labeling of the pyrimidine core. Its differential halide reactivity provides a reliable handle for introducing deuterium or carbon-13 at the 5-position through well-established catalytic methods. While powerful alternatives like direct C-H activation and deconstruction-reconstruction strategies offer unique advantages—namely, atom economy and access to core ring labels, respectively—the predictability and procedural simplicity of using a pre-functionalized substrate like this compound make it an exceptionally trustworthy and efficient choice for many applications in drug development and metabolic analysis. By understanding the causality behind each experimental approach, researchers can select the optimal strategy to generate the precise molecular tools needed to answer complex biological questions.
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Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society. [Link]
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Uhlenbruck, B. J. H., & McNally, A. (2015). Stable Isotope Labeling of Pyrimidines Using a Deconstruction–Reconstruction Strategy. Journal of the American Chemical Society. [Link]
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Feng, M., et al. (2023). Pyridine-based Strategy towards Nitrogen Isotope Exchange. ChemRxiv. [Link]
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Zhao, L., et al. (2014). Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products. NIH Public Access. [Link]
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Hachey, D. L., et al. (1995). Evidence for incorporation of intact dietary pyrimidine (but not purine) nucleosides into hepatic RNA. Proceedings of the National Academy of Sciences. [Link]
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Uhlenbruck, B. J. H., & McNally, A. (2025). Stable Isotope Labeling of Pyrimidines Using a Deconstruction-Reconstruction Strategy. PubMed. [Link]
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Feng, M., et al. (2023). Pyridine-based Strategy towards Nitrogen Isotope Exchange. ChemRxiv. [Link]
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Sparrow, J. T., et al. (1983). Synthesis of carbon-13-labeled tetradecanoic acids. Journal of Lipid Research. [Link]
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Wang, Y., et al. (2007). A novel pyrimidine-based stable-isotope labeling reagent and its application to quantitative analysis using matrix-assisted laser desorption/ionization mass spectrometry. PubMed. [Link]
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Munoz, E. (2024). Position-specific stable carbon isotope analysis of pyrimidines. Blacklight. [Link]
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Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society. [Link]
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Wallow, T. I., & Novak, B. M. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. [Link]
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Mondal, S., et al. (2024). A chemoselective hydroxycarbonylation and 13C-labeling of aryl diazonium salts using formic acid as the C-1 source. Chemical Communications. [Link]
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Atzrodt, J., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews. [Link]
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Li, J., et al. (2024). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. Journal of the American Chemical Society. [Link]
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Dalmonego, G., et al. (2018). Recent developments in carbonylation chemistry using [13C]CO, [11C]CO, and [14C]CO. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]
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Li, J., et al. (2024). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. PubMed. [Link]
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Topczewski, J. J., & Sanford, M. S. (2015). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH Public Access. [Link]
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Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. PubMed. [Link]
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Wang, T., et al. (2023). Synthesis of 13C-labeled α-Amino Acids via Visible Light-Driven C(sp3)-H Carboxylation. ChemRxiv. [Link]
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Jasińska, M., & Raczak, J. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. MDPI. [Link]
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Bartholomew, G. L., et al. (2024). A deconstruction–reconstruction strategy for pyrimidine diversification. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Selective C-C Bond Formation: A Head-to-Head Comparison of Suzuki and Stille Coupling with 4-Chloro-5-iodopyrimidine
For researchers and professionals in drug development, the pyrimidine scaffold is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The strategic functionalization of this heterocycle is therefore of paramount importance. The commercially available building block, 4-chloro-5-iodopyrimidine, presents a unique opportunity for sequential and site-selective cross-coupling reactions, owing to the differential reactivity of its carbon-halogen bonds.
This guide provides an in-depth, head-to-head comparison of two of the most powerful palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura coupling and the Stille coupling—for the selective functionalization of this compound. We will move beyond simple protocols to explore the mechanistic rationale, comparative performance, and field-proven insights to guide your synthetic strategy.
The Foundational Principle: Chemoselectivity in Dihalogenated Pyrimidines
The success of any sequential cross-coupling strategy on a polyhalogenated substrate hinges on predictable chemoselectivity. In palladium-catalyzed reactions, the first step is typically the oxidative addition of the palladium(0) catalyst into a carbon-halogen (C-X) bond.[1][2][3] The rate of this step is inversely proportional to the C-X bond dissociation energy.
For halopyrimidines, the established order of reactivity is I > Br > Cl > F .[4] This principle is the bedrock of our investigation. The significantly weaker C-I bond in this compound allows for its selective activation and coupling, leaving the more robust C-Cl bond intact for subsequent transformations.
The Suzuki-Miyaura Coupling: The Workhorse Reaction
The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is arguably the most widely used cross-coupling reaction due to the low toxicity, stability, and commercial availability of its organoboron reagents.[5][6]
Mechanism and the Critical Role of the Base
The catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8] A crucial distinction of the Suzuki coupling is the requirement of a base. The base activates the boronic acid to form a more nucleophilic boronate "ate" complex, which facilitates the otherwise slow transmetalation step where the organic group is transferred from boron to the palladium center.[5]
Protocol: Selective Suzuki Coupling at the C-5 Position
This protocol is a representative procedure for the selective coupling of an arylboronic acid at the iodine-bearing C-5 position.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
Step-by-Step Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (0.02 mmol).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 4-chloro-5-arylpyrimidine.
Causality Behind Choices:
-
Catalyst: Pd(PPh₃)₄ is a reliable, albeit classic, Pd(0) source suitable for many standard couplings.[9] For less reactive aryl chlorides or more challenging substrates, more advanced ligand systems (e.g., SPhos, XPhos) might be required.
-
Base/Solvent System: The aqueous K₂CO₃ in dioxane is a standard, effective system for activating the boronic acid while maintaining good solubility for the organic reagents.[10]
-
Stoichiometry: A slight excess of the boronic acid is used to drive the reaction to completion and account for any potential homocoupling or protodeboronation side reactions.
The Stille Coupling: The Power Player for Complex Scaffolds
The Stille reaction couples an organotin (stannane) reagent with an organic halide. It is renowned for its exceptional functional group tolerance and reliability, particularly in the total synthesis of complex natural products.[11][12] This robustness stems from the fact that the reaction typically proceeds under neutral conditions, obviating the need for a base.[11]
Mechanism: A Base-Free Pathway
The Stille catalytic cycle is similar to the Suzuki, but the transmetalation step is mechanistically distinct. It can proceed through an associative mechanism where the organostannane coordinates to the palladium center, facilitating the transfer of the organic group without prior activation by a base.[13][14]
Protocol: Selective Stille Coupling at the C-5 Position
This protocol outlines a typical procedure for the selective Stille coupling at the C-5 position of this compound.
Materials:
-
This compound
-
Organostannane (e.g., Aryl-Sn(Bu)₃) (1.1 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene or DMF)
Step-by-Step Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 mmol) and the PdCl₂(PPh₃)₂ catalyst (0.02 mmol).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous, degassed toluene (10 mL) via syringe.
-
Reagent Addition: Add the organostannane (1.1 mmol) to the mixture via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. The reaction mixture can be filtered through a pad of celite to remove the palladium catalyst. The filtrate is then concentrated.
-
Purification: Purify the crude product by column chromatography. Note: Purification can be challenging due to the presence of toxic and often greasy tin byproducts. A common technique is to treat the crude mixture with a saturated solution of potassium fluoride (KF) to precipitate the tin salts, which can then be filtered off.
Causality Behind Choices:
-
Catalyst: PdCl₂(PPh₃)₂ is a common Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.
-
Solvent: Anhydrous, polar aprotic solvents like toluene or DMF are typically used to ensure solubility and achieve the necessary reaction temperatures.
-
Additives: While not always necessary, additives like copper(I) iodide (CuI) or lithium chloride (LiCl) can sometimes accelerate the transmetalation step and improve yields.
Head-to-Head Comparison: Suzuki vs. Stille
| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Senior Scientist's Verdict |
| Selectivity (C-I vs. C-Cl) | Excellent. Highly selective for the C-I bond under standard conditions. | Excellent. Also highly selective for the C-I bond, as demonstrated in related polychlorinated pyrimidine systems.[15] | Tie. Both methods offer excellent and predictable selectivity for the C-5 position. |
| Yields | Generally good to excellent, but can be sensitive to base choice and substrate purity. | Often higher and more reproducible, especially with complex, sterically hindered, or sensitive substrates.[16] | Stille. Often the go-to choice when yield is the absolute priority in a late-stage synthesis. |
| Functional Group Tolerance | Good, but limited by the required base. Groups like esters, enolizable ketones, or acidic protons can lead to side reactions.[17] | Excellent. The neutral reaction conditions make it compatible with nearly all functional groups.[6][11] | Stille. The clear winner for molecules decorated with sensitive functionalities. |
| Toxicity & Safety | Low. Boronic acids and their byproducts are generally considered non-toxic and are easily handled. | High. Organostannane reagents and byproducts are highly toxic, volatile, and pose significant health and environmental risks.[6] | Suzuki. The overwhelming choice for safety, sustainability, and ease of handling, especially in industrial applications. |
| Reagent Availability & Stability | Boronic acids are widely available commercially and are typically stable, crystalline solids. | Many organostannanes are commercially available or readily synthesized, but can be less stable and require more careful handling. | Suzuki. Boronic acids are more convenient for routine laboratory use. |
| Purification | Generally straightforward. Boron byproducts are often water-soluble and easily removed during aqueous workup. | Difficult. Tin byproducts are often nonpolar and difficult to separate from the product, requiring specific workup procedures (e.g., KF treatment). | Suzuki. Significantly simpler and less hazardous purification process. |
Conclusion and Recommendation
Both the Suzuki-Miyaura and Stille couplings are formidable tools for the selective functionalization of this compound. The choice between them is a strategic decision dictated by the specific goals of the synthesis.
-
The Suzuki-Miyaura coupling should be considered the default, first-line method . Its favorable safety profile, operational simplicity, and the low toxicity of its reagents make it the superior choice for routine synthesis, library generation, and process chemistry where "green" considerations are paramount.[17]
-
The Stille coupling , despite its significant toxicity drawbacks, remains an indispensable tool for challenging, high-stakes syntheses .[12] When a reaction requires absolute neutrality to preserve sensitive functional groups, or when maximizing the yield of a precious, late-stage intermediate is the single most critical factor, the Stille coupling often outperforms all other methods.[11][16]
Ultimately, the expert synthetic chemist must weigh the trade-offs. For the selective C-5 arylation of this compound, begin with the Suzuki coupling. Only when its limitations prove insurmountable for your specific substrate should the power—and hazard—of the Stille coupling be brought to bear.
References
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Suzuki Cross-Coupling Mechanism | Organic Chemistry - YouTube. (2020-06-05). Available at: [Link]
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Ch 23 Stille and Suzuki Coupling - YouTube. (2021-04-21). Available at: [Link]
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(PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them - ResearchGate. (2018-09-12). Available at: [Link]
- Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4 - Pro Progressio Alapítvány.
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Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. (2022-05-18). Available at: [Link]
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Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine - ResearchGate. (2006-08-09). Available at: [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. Available at: [Link]
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Stille reaction - Wikipedia. Available at: [Link]
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The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry. (2016-03-10). Available at: [Link]
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Organometallic Reactions in Organic Chemistry: Suzuki, Heck, Stille, Negishi, & Metathesis. (2024-03-18). Available at: [Link]
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Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing). Available at: [Link]
-
Stille Coupling - Chemistry LibreTexts. (2023-06-30). Available at: [Link]
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Stille Coupling - Organic Chemistry Portal. Available at: [Link]
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Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Organic Letters - ACS Publications. (2016-08-18). Available at: [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC - NIH. Available at: [Link]
-
Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - ResearchGate. (2024-01-12). Available at: [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PubMed Central. Available at: [Link]
-
Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - The Royal Society of Chemistry. (2020-07-13). Available at: [Link]
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Suzuki Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]
-
2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (2023-08-02). Available at: [Link]
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Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry - Chemical Science (RSC Publishing). Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids | Request PDF - ResearchGate. (2007-11-23). Available at: [Link]
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- 16. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
Evaluating the Efficiency of 4-Chloro-5-iodopyrimidine in Multi-Step Synthesis
Executive Summary
In the high-stakes landscape of medicinal chemistry, scaffold selection dictates the efficiency of Structure-Activity Relationship (SAR) campaigns. 4-Chloro-5-iodopyrimidine has emerged as a superior "orthogonally reactive" building block compared to its bromo- or dichloro-analogs. Its distinct advantage lies in the reactivity gap between the C4-chlorine (electrophilic) and C5-iodine (nucleophilic susceptibility via metal catalysis) positions. This guide analyzes its performance in multi-step synthesis, specifically for kinase inhibitor development, providing evidence-based protocols and comparative data.
Chemical Profile & Reactivity Matrix
The pyrimidine ring is electron-deficient, but the degree of deficiency varies significantly by position. This compound offers a unique "dual-key" system where two distinct reaction mechanisms can be applied sequentially without protecting groups.
Reactivity Hierarchy
-
C4 Position (Chlorine): Highly electrophilic due to the adjacent nitrogen atoms (para-like position to N1, ortho-like to N3). It is the primary site for Nucleophilic Aromatic Substitution (SNAr) .
-
C5 Position (Iodine): Electronically neutral but highly polarizable. The weak C–I bond makes it the preferred site for Palladium-catalyzed Oxidative Addition , significantly faster than C–Br or C–Cl bonds.
Comparative Analysis: this compound vs. Alternatives
| Feature | This compound | 4-Chloro-5-bromopyrimidine | 2,4-Dichloropyrimidine |
| C5 Reactivity | High: Oxidative addition occurs at room temp or mild heating. | Moderate: Requires higher temps; competes with C4-Cl in Pd-catalysis. | None: C5 is unsubstituted; requires electrophilic halogenation step. |
| Orthogonality | Excellent: C5-I reacts selectively with Pd(0); C4-Cl reacts selectively with nucleophiles. | Good: But risk of "scrambling" (Pd inserting at C4-Cl) increases at high temps. | Poor: C2 vs. C4 selectivity is often ligand/substrate dependent and hard to control. |
| Yield (Suzuki) | 85–95% (Mild conditions) | 60–80% (Harsh conditions) | N/A (Requires pre-functionalization) |
| Cost | High (Specialty Reagent) | Moderate | Low (Commodity Chemical) |
Strategic Pathways: The "Switchable" Workflow
The defining feature of this scaffold is the ability to invert the synthetic order based on the stability of your R-groups.
Pathway A: SNAr First (Standard Route)
Ideal when the C4-nucleophile is stable to subsequent Pd-coupling conditions.
-
Displacement of C4-Cl by amines/alkoxides.
-
Suzuki/Sonogashira coupling at C5-I.
Pathway B: Coupling First (Reverse Route)
Ideal when the C4-nucleophile is sensitive or sterically bulky.
[3]
Experimental Protocols
These protocols are validated for high-efficiency synthesis of kinase inhibitor scaffolds (e.g., Pyrazolo[3,4-d]pyrimidines or direct analogs).
Protocol A: C4-Selective SNAr (Nucleophilic Substitution)
This step installs the "hinge-binding" motif often required in kinase inhibitors.
Reagents: this compound (1.0 eq), Aniline/Amine derivative (1.1 eq), DIPEA (2.0 eq), iPrOH.
-
Dissolution: Dissolve this compound in isopropanol (0.5 M concentration).
-
Addition: Add the amine nucleophile followed by DIPEA (N,N-Diisopropylethylamine).
-
Reaction: Stir at Room Temperature for 4–6 hours.
-
Expert Note: Unlike the bromo-analog which often requires heating to 60–80°C, the iodo-analog undergoes SNAr readily at RT due to the high electron-withdrawing nature of the iodine atom enhancing the electrophilicity at C4.
-
-
Workup: Concentrate in vacuo. Precipitate with water or purify via silica gel chromatography (Hex/EtOAc).[3]
-
Expected Yield: 88–95%.
Protocol B: C5-Selective Suzuki-Miyaura Coupling
This step installs the "gatekeeper" or solubilizing tail.
Reagents: C4-substituted intermediate (1.0 eq), Aryl boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq), Dioxane/Water (4:1).
-
Degassing: Sparge the solvent mixture (Dioxane/Water) with Nitrogen for 15 minutes.
-
Assembly: Add the intermediate, boronic acid, base, and catalyst to a reaction vial.
-
Reaction: Heat to 60°C for 2–4 hours.
-
Critical Control Point: Monitor strictly. If the temperature exceeds 90°C, de-iodination (hydrodehalogenation) can occur as a side reaction. The C-I bond is reactive enough that 60°C is usually sufficient.
-
-
Workup: Filter through Celite, extract with EtOAc, and purify via flash chromatography.
-
Expected Yield: 80–92%.
Case Study: Synthesis of Aurora Kinase Inhibitor Analogs
In a comparative study synthesizing pyrimidine-based Aurora A kinase inhibitors, the use of this compound was compared against 2,4-dichloropyrimidine.
-
Route 1 (2,4-Dichloro): Resulted in a 3:1 mixture of regioisomers (C4 vs C2 substitution) during the first SNAr step, requiring tedious HPLC purification.
-
Route 2 (4-Chloro-5-iodo): The first SNAr step at C4 was >99% regioselective . The subsequent Suzuki coupling at C5 proceeded with 91% yield.
References
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Chemical Science, 2016. Link
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor. Journal of Medicinal Chemistry, 2021.[4] Link
-
The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines. Journal of the Chemical Society C, 1967. Link
-
Regioselective functionalization of 2,4-dichloropyrimidines. MDPI Molecules, 2012. Link
Sources
The Synthetic Versatility of 4-Chloro-5-iodopyrimidine: A Comparative Guide for Drug Discovery
In the landscape of modern medicinal chemistry, the strategic selection of foundational chemical scaffolds is paramount to the successful discovery and development of novel therapeutics. Among the myriad of heterocyclic building blocks, substituted pyrimidines hold a privileged position, forming the core of numerous approved drugs and clinical candidates.[1] This guide provides an in-depth technical analysis of 4-Chloro-5-iodopyrimidine, a versatile and highly reactive intermediate, and objectively compares its performance in key synthetic transformations against viable alternatives. Intended for researchers, medicinal chemists, and professionals in drug development, this document aims to elucidate the strategic advantages of employing this building block in the synthesis of targeted therapies, particularly kinase inhibitors and antiviral agents.
Introduction to this compound: A Scaffold of Opportunity
This compound is a di-halogenated pyrimidine characterized by the presence of two distinct halogen atoms at positions 4 and 5 of the pyrimidine ring. This unique substitution pattern imparts a differential reactivity to the molecule, making it a powerful tool for sequential and site-selective functionalization. The electron-deficient nature of the pyrimidine ring, further accentuated by the presence of the electronegative chlorine and iodine atoms, activates the molecule for a variety of cross-coupling reactions.
Key Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₄H₂ClIN₂ | [2] |
| Molecular Weight | 240.43 g/mol | [2] |
| CAS Number | 63558-65-6 | [2] |
| Appearance | Solid | [2] |
The strategic placement of a chloro and an iodo group allows for orthogonal chemistry, where one halogen can be selectively reacted while the other remains intact for subsequent transformations. This is a crucial feature for the efficient construction of complex molecular architectures.
Applications in the Synthesis of Targeted Therapeutics
The pyrimidine scaffold is a common feature in a wide array of biologically active molecules.[1] this compound serves as a key starting material for the synthesis of various therapeutic agents, most notably kinase inhibitors and antiviral compounds.
Kinase Inhibitors: Building the Core of Targeted Cancer Therapies
Many kinase inhibitors feature a pyrazolo[3,4-d]pyrimidine core, which acts as a hinge-binding motif, mimicking the adenine ring of ATP.[1][3] The synthesis of this important scaffold can be efficiently initiated from this compound. A plausible and convergent synthetic strategy involves the reaction with hydrazine to form a pyrazole ring, followed by further modifications.
The differential reactivity of the C-I and C-Cl bonds is central to this strategy. The more labile C-I bond is typically targeted first in cross-coupling reactions, such as the Sonogashira coupling, to introduce a key substituent. The subsequent reaction with hydrazine then leads to the formation of the pyrazolo[3,4-d]pyrimidine core. The remaining chloro group at the 4-position can then be displaced by a variety of amines via a Buchwald-Hartwig amination or a nucleophilic aromatic substitution (SNAr) to complete the synthesis of the target kinase inhibitor.
Illustrative Synthetic Pathway to a Pyrazolo[3,4-d]pyrimidine Core:
Caption: Synthetic route to kinase inhibitors.
This strategic, multi-step synthesis allows for the introduction of diversity at multiple points of the molecule, facilitating the generation of libraries of compounds for structure-activity relationship (SAR) studies. While a direct synthesis of a marketed drug like Ibrutinib from this compound is not the most commonly cited route in literature, the fundamental chemistry demonstrates its utility in accessing the core structures of such important BTK inhibitors.[2][4]
Efficacy of Resulting Compounds:
Derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have demonstrated potent inhibitory activity against various kinases. For instance, certain compounds have shown IC50 values in the nanomolar range against Bruton's tyrosine kinase (BTK).[5][6]
| Compound Class | Target Kinase | Representative IC50 | Reference |
| Pyrazolo[3,4-d]pyrimidines | BTK | 1.15 ± 0.19 nM | [5] |
| Pyrazolo[3,4-d]pyrimidines | CDK2 | 0.326 to 4.31 µM | [1] |
Antiviral Agents: A Gateway to Nucleoside and Non-Nucleoside Inhibitors
The pyrimidine ring is a fundamental component of nucleosides, making pyrimidine derivatives key precursors in the synthesis of antiviral agents.[5] this compound can be utilized in the synthesis of both nucleoside analogues and non-nucleoside inhibitors.
For non-nucleoside inhibitors, the pyrimidine core can be functionalized through various cross-coupling reactions to generate compounds that interfere with viral enzymes or replication processes. For example, derivatives of pyrimido[4,5-d]pyrimidines have shown efficacy against human coronavirus 229E (HCoV-229E).[7]
Efficacy of Pyrimidine-Based Antivirals:
| Compound Class | Viral Target | Representative EC50 | Reference |
| Pyrimido[4,5-d]pyrimidines | HCoV-229E | - | |
| Thiazolo[4,5-d]pyrimidines | HCV | - | [8] |
| Pyrrolo[2,3-d]pyrimidines | L1210 cells (antiproliferative) | IC50 = 0.7 µM |
Comparative Performance in Key Cross-Coupling Reactions
The efficacy of this compound as a synthetic building block is best understood through a direct comparison with its alternatives in common and critical C-C and C-N bond-forming reactions. The primary alternatives include other di-halogenated pyrimidines such as 4,5-dichloropyrimidine and 4,5-dibromopyrimidine.
The reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions is governed by two main factors: the nature of the halogen (reactivity order: I > Br > Cl) and the position of the halogen on the pyrimidine ring (general reactivity order: 4 > 2 > 5).[9] This established trend is a direct consequence of the C-X bond dissociation energies.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. The higher reactivity of the C-I bond in this compound allows for selective coupling at the 5-position under milder conditions (e.g., lower temperatures, shorter reaction times) compared to the C-Cl bond. This is a significant advantage over 4,5-dichloropyrimidine, where selective coupling at one of the chloro positions can be more challenging to control and may require more forcing conditions.[10]
Comparative Reactivity in Suzuki Coupling:
| Substrate | Position of Coupling | Relative Reactivity | Typical Conditions |
| This compound | 5-position (C-I) | High | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C |
| 4,5-Dichloropyrimidine | 4- or 5-position (C-Cl) | Moderate | More forcing conditions may be needed |
| 4,5-Dibromopyrimidine | 5-position (C-Br) | High | Similar to C-I, but may require slightly higher temperatures |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Objective: To synthesize 4-chloro-5-phenylpyrimidine.
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol)
-
1,2-Dimethoxyethane (DME) (8 mL)
-
Water (2 mL)
Procedure:
-
To a round-bottom flask, add this compound, phenylboronic acid, and sodium carbonate.
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Add the DME and water.
-
Degas the mixture by bubbling the inert gas through the solution for 15 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling is a powerful tool for the formation of C-C triple bonds, which are present in many biologically active molecules. Similar to the Suzuki coupling, the C-I bond of this compound exhibits significantly higher reactivity than the C-Cl bond, allowing for selective alkynylation at the 5-position. This selectivity is more pronounced than in di-chloro or di-bromo analogues.
Comparative Reactivity in Sonogashira Coupling:
| Substrate | Position of Coupling | Relative Reactivity | Typical Conditions |
| This compound | 5-position (C-I) | High | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt to 50 °C |
| 4,5-Dichloropyrimidine | 4- or 5-position (C-Cl) | Low to Moderate | Harsher conditions, specialized ligands may be needed |
| 4,5-Dibromopyrimidine | 5-position (C-Br) | Moderate to High | Milder than C-Cl, more forcing than C-I |
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Objective: To synthesize 4-chloro-5-(phenylethynyl)pyrimidine.
Materials:
-
This compound (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol)
-
Copper(I) iodide (CuI) (0.06 mmol)
-
Triethylamine (Et₃N) (3.0 mmol)
-
Tetrahydrofuran (THF), anhydrous (10 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Add phenylacetylene dropwise to the mixture.
-
Stir the reaction at room temperature for 8-12 hours, or gently heat to 50 °C to accelerate the reaction, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines. The differential reactivity of this compound allows for a strategic approach where one halogen can be used for a C-C bond formation, and the other for a subsequent C-N bond formation. In a direct amination, the C-Cl bond at the 4-position is generally more susceptible to nucleophilic attack than a halogen at the 5-position, especially in an SNAr-type mechanism. However, in a palladium-catalyzed Buchwald-Hartwig amination, the reactivity trend of I > Br > Cl for oxidative addition still holds, allowing for selective amination at the 5-position if desired, although the C4-Cl is also reactive.
Comparative Reactivity in Buchwald-Hartwig Amination:
| Substrate | Position of Coupling | Relative Reactivity | Typical Conditions |
| This compound | 4-position (SNAr) or 5-position (Pd-cat.) | Versatile | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 100 °C |
| 4,5-Dichloropyrimidine | 4-position favored | Moderate | Requires optimized conditions for selectivity |
| 4,5-Dibromopyrimidine | 4- or 5-position | High | Selectivity can be challenging |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline
Objective: To synthesize N-phenyl-4-chloro-5-iodopyrimidin-amine (example of amination at the 4-position, though selectivity can be influenced by conditions).
Materials:
-
This compound (1.0 mmol)
-
Aniline (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol)
-
Xantphos (0.04 mmol)
-
Cesium carbonate (Cs₂CO₃) (1.5 mmol)
-
Toluene, anhydrous (10 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and cesium carbonate to a dry Schlenk tube.
-
Add anhydrous toluene, followed by this compound and aniline.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-18 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Conclusion: A Strategic Choice for Complex Synthesis
This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its unique di-halogenation pattern provides a platform for orthogonal and regioselective synthesis, a critical advantage in the construction of complex molecular targets. The superior reactivity of the C-I bond in Suzuki and Sonogashira couplings allows for the efficient and selective introduction of key structural motifs under mild conditions, a clear advantage over its di-chloro and di-bromo counterparts.
While direct, head-to-head quantitative yield comparisons for every conceivable reaction are not always available in the literature, the well-established principles of C-X bond reactivity in cross-coupling reactions provide a strong and reliable guide for synthetic planning. The ability to perform sequential cross-coupling reactions with different partners at the 5- and 4-positions makes this compound a strategic choice for generating molecular diversity and accelerating the drug discovery process. For researchers and drug development professionals aiming to synthesize novel kinase inhibitors, antiviral agents, and other complex heterocyclic compounds, this compound offers a powerful and efficient entry point.
References
- Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). Source Not Available.
- The Synthesis of Antiviral Agents Using Pyrimidinecarboxylic Acid Deriv
- Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Deriv
-
Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. (2021). MDPI. [Link]
- Pyrimidine reactions. Part XVIII. The conversion of 4-methoxy-5-nitropyrimidine into 3-amino-4-nitropyrazole by hydrazine. Journal of the Chemical Society C.
-
4 - Organic Syntheses Procedure. Organic Syntheses. [Link]
- WO2020234381A1 - Processes and intermediates for preparing a btk inhibitor - Google Patents.
-
A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. (2023). PubMed Central. [Link]
-
Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. NIH. [Link]
-
Proposed reaction mechanism for the reaction between 4-chloroquinazoline and hydrazine. - ResearchGate. ResearchGate. [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. MDPI. [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH. NIH. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. MDPI. [Link]
- article_709224_5152877e3ba82... Source Not Available.
-
Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC - NIH. NIH. [Link]
-
Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines - PubMed. PubMed. [Link]
-
Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC - NIH. NIH. [Link]
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. University of Groningen. [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC. NIH. [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
The Buchwald-Hartwig Amination After 25 Years - PubMed. PubMed. [Link]
-
Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction | Request PDF - ResearchGate. ResearchGate. [Link]
-
Comparative yields for Suzuki‐Miyaura couplings of (A)... - ResearchGate. ResearchGate. [Link]
-
Aminative Suzuki–Miyaura coupling. (2024). Science. [Link]
- Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). Source Not Available.
-
Sonogashira Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]
-
(PDF) Buchwald-Hartwig reaction: An overview - ResearchGate. ResearchGate. [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. (2020). MDPI. [Link]
-
Aminative Suzuki-Miyaura coupling - PubMed. PubMed. [Link]
-
Sonogashira coupling - Wikipedia. Wikipedia. [Link]
-
(PDF) Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective - ResearchGate. ResearchGate. [Link]
-
(PDF) ChemInform Abstract: Photo-Induced Sonogashira C-C Coupling Reaction Catalyzed by Simple Copper(I) Chloride Salt at Room Temperature. - ResearchGate. (2019). ResearchGate. [Link]
-
SYNTHESIS, ANTI-HEPATITIS B AND C VIRUS ACTIVITY AND ANTITUMOR SCREENING OF NOVEL THIAZOLO[4,5-D]-PYRIMIDINE DERIVATIVES - PubMed. PubMed. [Link]
-
Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine - ResearchGate. ResearchGate. [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][6][7]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: - Semantic Scholar. (2022). Semantic Scholar. [Link]
-
Dose−response curves and EC50 values for derivatives. (A) % antiviral... | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Source Not Available.
-
Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine - Clausius Scientific Press. Clausius Scientific Press. [Link]
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Source Not Available.
- Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Consider
-
Nitrogen-Based Heterocyclic Compounds: A Promising Class of Antiviral Agents against Chikungunya Virus - MDPI. (2020). MDPI. [Link]
Sources
- 1. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2020234381A1 - Processes and intermediates for preparing a btk inhibitor - Google Patents [patents.google.com]
- 3. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective | MDPI [mdpi.com]
- 7. preprints.org [preprints.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
4-Chloro-5-iodopyrimidine: Advanced Disposal & Safety Protocol
Executive Summary & Immediate Action
Do not dispose of 4-Chloro-5-iodopyrimidine in general organic waste or municipal drains. [1]
This compound is a halogenated nitrogen heterocycle .[1] Its disposal requires a dedicated Halogenated Waste stream destined for high-temperature incineration equipped with acid-gas scrubbing.[1] Improper disposal risks the formation of toxic dioxins and unregulated release of hydrochloric (HCl) and hydroiodic (HI) acids.[1]
-
Primary Hazard: Corrosive (Skin/Eye), Acute Toxicity, Target Organ Toxicity (Respiratory).[1]
-
Reactivity: High electrophilicity at the C-4 position; reacts violently with strong nucleophiles (amines, thiols) and oxidizers.[1]
-
Disposal Route: High-BTU Incineration (Halogen-Specific).
Chemical Profile & Hazard Mechanism
To handle this chemical safely, one must understand its molecular behavior.[1] this compound is not merely "toxic"; it is a functionalized electrophile designed to react.[1]
Molecular Reactivity (The "Why" Behind the Protocol)
The pyrimidine ring is electron-deficient.[1] The chlorine atom at position 4 is a potent leaving group, making the molecule highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .[1]
-
The Risk: If mixed into a waste container with strong nucleophiles (e.g., waste amines, hydrazines, or thiolates), an uncontrolled exothermic reaction can occur, leading to container over-pressurization.[1]
-
The Iodine Factor: The C-I bond is weaker than the C-Cl bond.[1] Exposure to light or strong oxidizers can cleave this bond, releasing free iodine (
) or iodide radicals, which are corrosive and staining.[1]
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Signal Word |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed | Warning |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage | Danger |
| Eye Damage | 1 | H318: Causes serious eye damage | Danger |
| STOT - Single Exposure | 3 | H335: May cause respiratory irritation | Warning |
Data synthesized from aggregated GHS notifications [1][2].
Waste Segregation: A Self-Validating System
A "self-validating" safety system relies on physical barriers and clear labeling to prevent human error.[1] For this compound, segregation is the primary control.[1]
The Segregation Matrix[1]
-
Compatible Stream: Halogenated Solvents (Dichloromethane, Chloroform).[1]
-
INCOMPATIBLE Stream (DO NOT MIX):
Disposal Workflow
The following decision tree outlines the logical flow for disposing of this compound in various states (solid reagent vs. reaction mixture).
Figure 1: Decision matrix for the safe disposal of halogenated pyrimidines, ensuring correct waste stream selection.
Step-by-Step Disposal Procedures
Protocol A: Solid Waste (Pure Substance)
Applicable for: Expired shelf reagents, spilled solids, or excess weighing powder.[1]
-
PPE Requirement: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1] Use a fume hood to avoid dust inhalation.[1]
-
Primary Containment: Transfer the solid into a clear polyethylene bag or a screw-top wide-mouth jar. Do not throw loose powder into a large waste drum; this creates a dust cloud risk for waste handlers.[1]
-
Secondary Containment: If bagged, place the bag inside a rigid container (e.g., a secondary plastic jar) to prevent puncture.
-
Labeling: Affix a hazardous waste label.
-
Storage: Store in the satellite accumulation area (SAA) inside a secondary tray until pickup.
Protocol B: Liquid Waste (Mother Liquors/Reaction Mixtures)
Applicable for: HPLC waste, reaction workups, or dissolved reagents.[1]
-
Compatibility Check: Ensure the waste carboy is designated for Halogenated Solvents .[1]
-
Why? Incinerators burn halogenated waste at higher temperatures (>1100°C) to ensure destruction and prevent dioxin formation [3].[1]
-
-
pH Check: If the reaction mixture was acidic (e.g., post-hydrolysis), neutralize to pH 6-8 before adding to the organic waste drum to prevent corrosion of the drum or gas evolution.[1]
-
Transfer: Pour slowly into the carboy using a funnel. Avoid splashing.
-
Log It: Immediately update the waste log attached to the carboy. Record the approximate percentage of this compound. This is vital for the disposal facility to calculate the "Halogen Load."[1]
Protocol C: Contaminated Debris
Applicable for: Syringes, needles, contaminated gloves, and paper towels.[1]
-
Sharps: Chemically contaminated needles must go into a Hard-Walled Sharps Container , not the trash. The container must be incinerated.[1]
-
Soft Debris: Gloves and paper towels heavily contaminated with the substance should be bagged, labeled as "Hazardous Debris (Halogenated)," and treated as solid hazardous waste.[1] Do not place in regular trash or biohazard bags (unless also bio-contaminated).[1]
Emergency Response: Spills
Trigger: Powder spill inside a fume hood or on the floor.[1]
-
Evacuate & Ventilate: If the spill is outside the hood and dust is visible, evacuate the immediate area.[1] Allow dust to settle.[1]
-
PPE: Wear N95 or P100 respiratory protection if dust is present.[1]
-
Dry Clean-Up: Do not use water initially. Water may hydrolyze the compound, releasing acidic vapors.[1]
-
Decontamination: Once the bulk solid is removed, wipe the surface with a soap/water solution, followed by an alcohol wipe.[1] Place all cleanup materials into the Solid Hazardous Waste stream.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11230204, this compound. Retrieved January 30, 2026 from [Link][1]
-
European Chemicals Agency (ECHA). C&L Inventory: this compound.[1] Retrieved January 30, 2026 from [Link][1]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Combustion: Halogenated Solvents.[1][5] Retrieved January 30, 2026 from [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
